Norathyriol
Description
This compound has been reported in Garcinia cowa, Hypericum sampsonii, and other organisms with data available.
from Gentinanaceae; has vasorelaxing action on rat thoracic aorta; structure given in first source
Properties
IUPAC Name |
1,3,6,7-tetrahydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-1-9(17)12-11(2-5)19-10-4-8(16)7(15)3-6(10)13(12)18/h1-4,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTQCPCDXKMMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188901 | |
| Record name | Norathyriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3542-72-1 | |
| Record name | Norathyriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3542-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norathyriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norathyriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Norathyriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norathyriol, a natural xanthone and a primary metabolite of mangiferin, has emerged as a promising therapeutic agent with a diverse pharmacological profile. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of this compound. We delve into its multifaceted interactions with key cellular targets and signaling pathways, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key enzymes and signaling pathways, positioning it as a pleiotropic agent with potential applications in metabolic disorders, hyperuricemia, and oncology. The primary mechanisms of action are detailed below.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound is a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a non-receptor protein tyrosine phosphatase that plays a critical role in the negative regulation of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity, making it a potential therapeutic candidate for type 2 diabetes and obesity.
Activation of AMP-Activated Protein Kinase (AMPK)
This compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK leads to a switch from anabolic to catabolic pathways, resulting in increased glucose uptake and fatty acid oxidation, and decreased lipogenesis. This mechanism contributes significantly to this compound's beneficial effects on metabolic health.
Modulation of the SIRT-1/AMPK/SREBP-1c Signaling Pathway
This compound has been shown to upregulate Sirtuin-1 (SIRT-1), a NAD+-dependent deacetylase. This activation of SIRT-1, in conjunction with AMPK, leads to the phosphorylation and subsequent inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis. This pathway is crucial for this compound's ability to ameliorate hepatic steatosis and regulate lipid metabolism.[1]
Inhibition of Xanthine Oxidase
This compound acts as an uncompetitive inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[2][3] By inhibiting this enzyme, this compound reduces the production of uric acid, demonstrating its potential for the management of hyperuricemia and gout.[2][3][4]
Inhibition of α-Glucosidase
This compound is a potent noncompetitive inhibitor of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[5] This inhibition delays carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia.[5]
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
This compound has been reported to inhibit the activity of peroxisome proliferator-activated receptors (PPARα, PPARβ, and PPARγ), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.[6] The inhibitory effect on PPARs adds another layer to its complex metabolic regulatory functions.
Regulation of Renal Urate Transporters
In addition to inhibiting uric acid production, this compound also promotes its excretion by modulating the expression of renal urate transporters. It has been shown to upregulate the expression of organic anion transporter 1 (OAT1) and other secretory transporters like OAT3, ATP-binding cassette transporter G2 (ABCG2), and multidrug resistance protein 4 (MRP4).[4]
Induction of Cell Cycle Arrest
In the context of oncology, this compound has been observed to inhibit the growth of certain cancer cell lines by inducing G2-M phase cell cycle arrest.[6] This suggests its potential as an anti-proliferative agent.
Quantitative Data
The following table summarizes the key quantitative data related to the inhibitory and modulatory activities of this compound.
| Target/Pathway | Parameter | Value | Cell/System | Reference |
| PTP1B | IC50 | 9.59 ± 0.39 µM | Recombinant Human PTP1B | [7] |
| α-Glucosidase | IC50 | 3.12 µM | Saccharomyces cerevisiae α-glucosidase | [5][6] |
| Xanthine Oxidase | IC50 | 44.6 µM | Bovine Milk Xanthine Oxidase | [2][3] |
| PPARα | IC50 | 92.8 µM | N/A | [6] |
| PPARβ | IC50 | 102.4 µM | N/A | [6] |
| PPARγ | IC50 | 153.5 µM | N/A | [6] |
| Cell Growth Inhibition | Concentration for G2-M arrest | 1-25 µM | JB6 P+ cells | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways modulated by this compound and a typical experimental workflow are provided below.
References
- 1. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corefacilities.iss.it [corefacilities.iss.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Effects of this compound and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose and Insulin Tolerance Tests in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Norathyriol's Role in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norathyriol, a natural xanthone and a metabolite of mangiferin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's biological functions, with a specific focus on its modulation of key cellular signaling pathways. This document summarizes quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the signaling cascades and experimental workflows.
Modulation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Aberrant MAPK/ERK signaling is frequently implicated in the pathogenesis of cancer. This compound has been identified as a potent inhibitor of this pathway.
Quantitative Data
| Parameter | Cell Line | Treatment | Result | Reference |
| Inhibition of ERK1/2 Kinase Activity | In vitro | 10 µM this compound | Strong suppression of ERK1 and ERK2 activity | [1] |
| UVB-induced Phosphorylation of ERKs and p90RSK | JB6 P+ | 0-25 µmol/L this compound for 2h, then UVB (4 kJ/m²) | Dose-dependent inhibition of phosphorylation | [2] |
| AP-1 Luciferase Activity | JB6 P+ cells stably transfected with AP-1 luciferase reporter | 0-25 µmol/L this compound for 2h, then UVB (4 kJ/m²) | Dose-dependent inhibition of UVB-induced AP-1 transactivation | [2] |
| NF-κB Luciferase Activity | JB6 P+ cells stably transfected with NF-κB luciferase reporter | 0-25 µmol/L this compound for 2h, then UVB (4 kJ/m²) | Dose-dependent inhibition of UVB-induced NF-κB transactivation | [2] |
Experimental Protocols
1.2.1. Western Blot Analysis for Phosphorylated ERKs and p90RSK [2]
-
Cell Culture: Mouse epidermal JB6 P+ cells were cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 5% fetal bovine serum (FBS), 2 mM L-glutamine, and 25 µg/ml gentamicin.
-
Treatment: Cells were starved in serum-free MEM for 24 hours and then treated with varying concentrations of this compound (0–25 μmol/L) or DMSO (vehicle control) for 2 hours.
-
Stimulation: Cells were exposed to UVB radiation (4 kJ/m²).
-
Lysis: After 30 minutes of incubation post-UVB exposure, cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated and total ERKs, and p90RSK. This was followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
1.2.2. In Vitro ERK1 and ERK2 Kinase Assay [1]
-
Reaction Mixture: Active ERK1 or ERK2 kinase was incubated in a kinase reaction buffer with a GST-RSK2 fusion protein as a substrate.
-
Inhibition: this compound (10 µM) was added to the reaction mixture to assess its inhibitory effect.
-
Kinase Reaction: The reaction was initiated by the addition of [γ-³²P]ATP and incubated at 30°C.
-
Detection: The reaction products were separated by SDS-PAGE, and the phosphorylated GST-RSK2 was visualized by autoradiography. Coomassie blue staining was used to ensure equal loading of the substrate.
1.2.3. Luciferase Reporter Assay for AP-1 and NF-κB Activity [2]
-
Cell Culture: JB6 P+ cells stably transfected with either an AP-1 or NF-κB luciferase reporter plasmid were used.
-
Treatment and Stimulation: Cells were starved and treated with this compound as described for the Western blot analysis, followed by UVB irradiation.
-
Luciferase Assay: Three hours after UVB exposure, cells were lysed, and luciferase activity was measured using a luminometer and a luciferase assay kit. The results were expressed as relative luciferase activity compared to the untreated control.
Visualizations
Modulation of the SIRT-1/AMPK Signaling Pathway
The SIRT-1/AMPK pathway is a key metabolic regulator that plays a critical role in cellular energy homeostasis. Activation of this pathway is associated with beneficial effects on metabolic disorders. This compound has been shown to activate this pathway, contributing to its metabolic regulatory effects.
Quantitative Data
| Parameter | Cell Line | Treatment | Result | Reference |
| AMPK Phosphorylation | L6 myotubes | 2 µM this compound for 4h | 1.9-fold increase in AMPK phosphorylation | [1][3] |
| SIRT-1 Expression | HepG2 cells | This compound | Induction of SIRT-1 expression | [4] |
| LKB1 Acetylation | HepG2 cells | This compound | Significant reduction in LKB1 acetylation | [4] |
Experimental Protocols
2.2.1. Western Blot Analysis for AMPK Phosphorylation [1][3]
-
Cell Culture: L6 myotubes were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
-
Treatment: Cells were treated with this compound (2 µM) for 4 hours.
-
Lysis and Protein Quantification: Similar to the protocol described for ERK phosphorylation analysis.
-
Immunoblotting: Membranes were incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection and Quantification: Protein bands were visualized using an ECL system. Densitometry was performed to quantify the ratio of p-AMPK to total AMPK.
Visualizations
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is associated with various inflammatory diseases and cancers. This compound has been shown to inhibit NF-κB activation, which is, at least in part, a downstream consequence of ERK inhibition.
Quantitative Data
| Parameter | Cell Line | Treatment | Result | Reference |
| NF-κB Luciferase Activity | JB6 P+ cells stably transfected with NF-κB luciferase reporter | 0-25 µmol/L this compound for 2h, then UVB (4 kJ/m²) | Dose-dependent inhibition of UVB-induced NF-κB transactivation | [2] |
Experimental Protocols
3.2.1. Luciferase Reporter Assay for NF-κB Activity [2]
-
Cell Culture: JB6 P+ cells stably transfected with an NF-κB luciferase reporter plasmid were utilized.
-
Treatment and Stimulation: Cells were serum-starved, pre-treated with this compound (0–25 μmol/L), and then stimulated with UVB (4 kJ/m²).
-
Luciferase Assay: Cellular lysates were prepared 3 hours post-stimulation, and luciferase activity was quantified using a luminometer.
Visualizations
Conclusion
This compound emerges as a multi-target agent with significant potential for therapeutic applications. Its ability to concurrently modulate critical cellular signaling pathways, including the MAPK/ERK, SIRT-1/AMPK, and NF-κB pathways, underscores its pleiotropic pharmacological effects. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should aim to further elucidate the intricate crosstalk between these pathways in response to this compound treatment and to translate these molecular findings into preclinical and clinical settings.
References
The Xanthone Aglycone Norathyriol: A Technical Guide to its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norathyriol, a tetrahydroxyxanthone, has emerged as a molecule of significant interest in pharmacological research due to its diverse bioactivities, including anti-inflammatory, anticancer, and antioxidant effects.[1] Unlike many bioactive compounds, this compound is not typically found in significant quantities directly within plant tissues. Instead, it is primarily known as the aglycone metabolite of Mangiferin, a C-glucosylxanthone.[2] This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources via the biotransformation of Mangiferin, and detailed experimental protocols for its generation and identification. Furthermore, it elucidates key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors.
Discovery and Bio-Genesis
The discovery of this compound is intrinsically linked to the study of Mangiferin, a compound abundant in various parts of the mango tree (Mangifera indica L.) and other medicinal plants.[3] Early investigations into the bioavailability and metabolism of Mangiferin revealed its poor absorption in the upper gastrointestinal tract.[4] This led to the hypothesis that its biological effects might be attributable to its metabolites formed by the gut microbiota.[4] Subsequent research confirmed this, identifying this compound as the primary product of Mangiferin's deglycosylation by intestinal bacteria.[4][5] This biotransformation involves the cleavage of the C-glycosidic bond of Mangiferin, a process that is resistant to acid, alkaline, and conventional enzymatic hydrolysis, highlighting the unique capabilities of the gut microbiome.[4]
The "natural source" of this compound is, therefore, more accurately described as a two-part system: a Mangiferin-containing plant and the microbial machinery capable of its conversion.
Key Natural Sources of the Precursor, Mangiferin
| Plant Species | Family | Part(s) Containing Mangiferin |
| Mangifera indica (Mango) | Anacardiaceae | Leaves, bark, peels, kernel |
| Anemarrhena asphodeloides | Asparagaceae | Rhizome |
| Athyrium mesosorum | Athyriaceae | Fresh leaves |
| Cudrania tricuspidata | Moraceae | Root bark |
Microbial Biotransformation of Mangiferin to this compound
The conversion of Mangiferin to this compound is a critical step in its bioavailability and subsequent biological activity. This biotransformation is primarily carried out by anaerobic bacteria residing in the human gut, as well as by specific bacterial strains isolated from various environments.
Human Gut Microbiota
In vitro fermentation studies using human fecal slurries have demonstrated the conversion of Mangiferin to this compound.[4] The capability and efficiency of this conversion can vary significantly between individuals, suggesting that the composition of the gut microbiome is a key determinant of this compound production.[5]
Isolated Bacterial Strains
Several bacterial strains have been identified as capable of deglycosylating Mangiferin to produce this compound. This opens the door for standardized, industrial-scale production of this compound through fermentation.
| Bacterial Strain | Source | Conditions |
| Bacillus sp. KM7-1 | Mouse intestine | Aerobic and anaerobic |
| Acinetobacter sp. SM902 | Rhizosphere of Mangifera indica | Aerobic |
The biotransformation process is dependent on factors such as time and the amount of bacteria present.[6]
Experimental Protocols
Protocol for Microbial Transformation of Mangiferin to this compound
This protocol is a generalized procedure based on methodologies reported for the bioconversion using isolated bacterial strains.[6]
Objective: To produce this compound from Mangiferin using a pure bacterial culture.
Materials:
-
Pure culture of a Mangiferin-deglycosylating bacterium (e.g., Bacillus sp. KM7-1).
-
Appropriate growth medium for the selected bacterium.
-
Mangiferin standard.
-
Sterile flasks or bioreactor.
-
Incubator shaker.
-
Centrifuge.
-
Phosphate-buffered saline (PBS), sterile.
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
Procedure:
-
Bacterial Culture Preparation: Inoculate the selected bacterial strain into its optimal growth medium and incubate under appropriate conditions (e.g., 50°C for Bacillus sp. KM7-1) until the desired cell density is reached.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Cell Washing: Wash the cell pellet twice with sterile PBS to remove residual media.
-
Biotransformation Reaction: Resuspend the washed cell pellet in a sterile reaction buffer (e.g., PBS) containing Mangiferin at a specified concentration (e.g., 1 mM).
-
Incubation: Incubate the reaction mixture under optimal conditions (e.g., 37°C with shaking) for a predetermined period (e.g., 24-48 hours). Monitor the reaction progress by taking aliquots at different time points.
-
Reaction Termination and Extraction: Terminate the reaction by adding an equal volume of ethyl acetate. Mix vigorously to extract the products.
-
Phase Separation: Separate the organic (ethyl acetate) layer. Repeat the extraction process twice more.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract in vacuo using a rotary evaporator.
-
Purification: The crude extract can be further purified using chromatographic techniques as described in Protocol 3.2.
Protocol for Isolation and Purification of this compound by HPLC
This protocol outlines a general method for the purification of this compound from a crude extract.
Objective: To purify this compound from a biotransformation extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude this compound extract.
-
HPLC system with a preparative column (e.g., C18).
-
HPLC grade solvents (e.g., acetonitrile, methanol, water with formic acid).
-
Syringe filters (0.22 µm).
-
Vials for fraction collection.
-
Rotary evaporator.
Procedure:
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
HPLC Method Development (Analytical Scale): Develop a suitable gradient or isocratic elution method on an analytical HPLC system to achieve good separation of this compound from other components in the extract. A common mobile phase consists of a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Preparative HPLC: Scale up the optimized analytical method to a preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time determined during analytical HPLC.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
Protocol for Structural Identification of this compound by NMR
This protocol provides a general guideline for the structural elucidation of purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To confirm the chemical structure of the purified compound as this compound.
Materials:
-
Purified this compound.
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
NMR spectrometer.
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in the appropriate deuterated solvent in an NMR tube.
-
NMR Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Data Analysis: Process the NMR spectra and compare the chemical shifts and coupling constants with published data for this compound.[7]
Quantitative Data
The following tables summarize key quantitative data related to the bioactivity of this compound.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound against Various Enzymes
| Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |
| α-glucosidase | Noncompetitive | 3.12 | [2][8] |
| Xanthine Oxidase | Uncompetitive | 44.6 | [9] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Competitive | Not specified as potent | [10] |
Table 2: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Effect | Reference |
| Caco-2 | Colon Cancer | 51.0 | Cytotoxic | [7] |
| A240286S | Lung Adenocarcinoma | 51.1 | Cytostatic | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Pathway
PTP1B is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin sensitivity.[10]
References
- 1. Cleavage of mangiferin by Acinetobacter SM902 isolated from Mangifera indica rhizosphere: Production of this compound and other phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Effects of this compound and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Gut microbiota-mediated conversion of mangiferin to this compound alters short chain fatty acid and urate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hypouricaemic action of mangiferin results from metabolite this compound via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent PTP1B inhibitors via structure-based drug design, synthesis and in vitro bioassay of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Norathyriol as a metabolite of mangiferin
An In-depth Technical Guide to Norathyriol as a Metabolite of Mangiferin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangiferin, a C-glucosylxanthone found in various plant species, exhibits a wide range of pharmacological activities. However, its therapeutic potential is often hindered by poor bioavailability. Emerging evidence strongly indicates that many of the in vivo biological effects of mangiferin are attributable to its primary intestinal metabolite, this compound. This aglycone is formed through the deglycosylation of mangiferin by the gut microbiota. This compound not only possesses significantly higher bioavailability but also demonstrates more potent bioactivities, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-hyperuricemic effects. This technical guide provides a comprehensive overview of the biotransformation of mangiferin to this compound, compares their pharmacokinetic profiles, details the biological activities and underlying signaling pathways of this compound, and outlines key experimental protocols for its study.
Biotransformation of Mangiferin to this compound
The conversion of mangiferin to its aglycone, this compound, is a critical metabolic step that occurs predominantly in the large intestine.[1] Due to the stable C-C bond of the glycoside, this transformation is resistant to acid, alkaline, and conventional enzyme hydrolysis in the upper gastrointestinal tract.[2][3] Instead, it is mediated by the enzymatic machinery of the gut microbiota.[1][4]
Microbial Catalysis
Various bacterial species isolated from human, rat, and mouse intestines have been shown to catalyze this C-deglycosylation.[3] Identified bacteria capable of this bioconversion include species from the genera Bacillus, Acinetobacter, and Bacteroides.[2][3][5] The process can occur under both aerobic and anaerobic conditions, depending on the specific bacterium.[2][6] For instance, Bacillus sp. KM7-1, isolated from mouse feces, efficiently converts mangiferin to this compound under aerobic conditions.[2][6] In contrast, studies using human fecal matrices demonstrate this transformation under anaerobic conditions.[1]
Enzymatic Pathway
The cleavage of the C-glycosidic bond is not a simple hydrolysis. It involves a two-step enzymatic mechanism:
-
Oxidation: The 3'-hydroxyl group on the glucose moiety of mangiferin is oxidized by a microbial oxidoreductase.[4]
-
Elimination: A C-glycoside deglycosidase then catalyzes the elimination of the aglycone (this compound) from the 3'-oxo-mangiferin intermediate, effectively breaking the C-C bond.[4]
This pathway underscores the specialized enzymatic capabilities of the gut microbiome in processing complex dietary polyphenols.
Caption: Biotransformation of Mangiferin to this compound in the Gut.
Pharmacokinetics: Mangiferin vs. This compound
The pharmacokinetic profiles of mangiferin and this compound differ dramatically, which is central to understanding their respective in vivo activities. While mangiferin exhibits very poor oral bioavailability (approximately 1.2% in rats), its metabolite this compound is well-absorbed.[7][8][9]
Studies in rats have demonstrated that this compound has an absolute oral bioavailability of 30.4%, a stark contrast to its parent compound.[7][8][10] This suggests that for orally administered mangiferin, this compound is the primary bioactive compound that reaches systemic circulation in significant concentrations.
Once absorbed, this compound undergoes extensive phase II metabolism, including glucuronidation, sulfation, methylation, and glycosylation.[7][10][11][12] Glucuronide and sulfate conjugates are the main forms of this compound found in vivo.[7][10] A comprehensive analysis in rats identified a total of 21 metabolites of this compound, confirming its extensive biotransformation after absorption.[7][8]
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Bioavailability (Oral, Rat) | Key Metabolic Pathways | Ref |
| Mangiferin | ~1.2% | Deglycosylation (by gut microbiota), dehydroxylation, methylation, glucuronidation, sulfation | [7][9][11] |
| This compound | 30.4% | Glucuronidation, sulfation, methylation, glycosylation (extensive Phase II) | [7][8][10] |
Biological Activities and Signaling Pathways
This compound exhibits a broader and often more potent spectrum of biological activities than mangiferin, positioning it as the key mediator of mangiferin's therapeutic effects.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic and cytostatic effects against various cancer cell lines.[1] For example, it is cytotoxic to Caco-2 colon cancer cells.[1] Its anti-cancer mechanisms often involve the modulation of key signaling pathways that control cell proliferation and survival.
-
ERK1/2 Pathway: In skin cancer models, this compound acts as a direct inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2.[13] It binds to the ATP-binding site of ERK2, inhibiting its kinase activity. This leads to the suppression of downstream transcription factors like AP-1 and NF-κB, ultimately inhibiting UVB-induced skin carcinogenesis.[13] this compound also induces G2/M cell cycle arrest in skin epidermal cells.[13][14]
Metabolic Regulation
This compound plays a crucial role in regulating lipid and glucose metabolism, making it a potential therapeutic agent for metabolic syndrome.
-
SIRT-1/AMPK Pathway: this compound improves hepatic lipid metabolism by activating the SIRT-1/AMPK/SREBP-1c signaling pathway.[15] It increases the intracellular AMP/ATP ratio, which activates AMPK. Activated AMPK then phosphorylates and inhibits SREBP-1c, a key transcription factor for lipogenesis, thereby reducing hepatic steatosis.[15]
-
α-Glucosidase Inhibition: this compound is a potent noncompetitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[16][17] Its inhibitory activity is significantly stronger than that of mangiferin and the clinical drug acarbose, highlighting its potential for managing postprandial hyperglycemia.[17]
Anti-Hyperuricemic Activity
This compound has been identified as a promising agent for treating hyperuricemia due to its dual action on uric acid production and excretion.[18]
-
Xanthine Oxidase (XO) Inhibition: It inhibits xanthine oxidase, the final enzyme in the purine catabolism pathway that produces uric acid.[18]
-
Uricosuric Effects: It promotes the excretion of uric acid by upregulating the expression and function of the renal secretory transporter OAT1 (Organic Anion Transporter 1).[18]
Caption: Key Signaling Pathways Modulated by this compound.
Table 2: Bioactivities and IC50 Values for this compound
| Activity | Target/Cell Line | Quantitative Data (IC50) | Ref |
| Anti-Cancer | Caco-2 (Colon Cancer) | 51.0 µM | [1] |
| A240286S (Lung Cancer) | 51.1 µM (Cytostatic) | [1] | |
| Anti-Diabetic | α-Glucosidase | 3.12 µM | [16][17] |
| Metabolic | PPARα | 92.8 µM | [16] |
| PPARβ | 102.4 µM | [16] | |
| PPARγ | 153.5 µM | [16] | |
| Neuroprotective | Acetylcholinesterase (AChE) | 6.23 µM | [3] |
| β-secretase (BACE-1) | 9.75 µM | [3] |
Experimental Protocols
Studying the metabolism of mangiferin and the activity of this compound requires a combination of in vitro and in vivo methodologies.
In Vitro Mangiferin Metabolism
This protocol aims to identify metabolites of mangiferin produced by gut microbiota.
-
Fecal Slurry Preparation: Collect fresh human or animal fecal samples. Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic phosphate buffer.
-
Incubation: Add mangiferin to the fecal slurry at a defined concentration. Incubate anaerobically at 37°C. Collect aliquots at various time points (e.g., 0, 12, 24, 48, 120 hours).[1]
-
Sample Preparation: Stop the reaction by adding a solvent like methanol or acetonitrile. Centrifuge to pellet solids and bacteria. Collect the supernatant for analysis.
-
Metabolite Identification: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), such as HPLC-ESI-MS/MS.[1]
-
Structure Confirmation: For unequivocal structure elucidation of major metabolites like this compound, purify the compound using semi-preparative HPLC and analyze by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
In Vivo Pharmacokinetic Study of this compound
This protocol is designed to determine the pharmacokinetic profile of this compound in an animal model (e.g., rats).
-
Animal Model: Use healthy male Sprague-Dawley or Wistar rats, cannulated in the jugular vein for blood sampling.
-
Drug Administration: Administer this compound intravenously (i.v.) and orally (p.o.) to different groups of rats to determine absolute bioavailability.[7][10]
-
Blood Sampling: Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[7]
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Develop and validate a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[7][10]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, etc.) using non-compartmental analysis software. Calculate absolute bioavailability as (AUCoral / AUCi.v.) × (Dosei.v. / Doseoral) × 100.[7]
Caption: General Experimental Workflow for Metabolism and PK Studies.
Conclusion and Future Directions
The biotransformation of mangiferin into this compound by the gut microbiota is a pivotal event that unlocks the therapeutic potential of this natural xanthone. This compound's superior bioavailability and potent modulation of key signaling pathways related to cancer, metabolic disorders, and hyperuricemia make it a compelling candidate for drug development. Future research should focus on identifying the specific human gut bacteria and enzymes responsible for this conversion to potentially develop symbiotic or personalized therapeutic approaches. Furthermore, clinical trials are warranted to validate the promising preclinical findings and establish the efficacy and safety of this compound in human populations for various metabolic and proliferative diseases. Understanding the structure-activity relationships of this compound's own metabolites will also provide deeper insights into its complete pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Gut microbiota-mediated conversion of mangiferin to this compound alters short chain fatty acid and urate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage of mangiferin by Acinetobacter SM902 isolated from Mangifera indica rhizosphere: Production of this compound and other phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mangiferin Modulation of Metabolism and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption, Metabolism, and Pharmacokinetics Profiles of this compound, an Aglycone of Mangiferin, in Rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure elucidation of in vivo and in vitro metabolites of mangiferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses skin cancers induced by solar ultraviolet radiation by targeting ERK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mangiferin Improves Hepatic Lipid Metabolism Mainly Through Its Metabolite-Norathyriol by Modulating SIRT-1/AMPK/SREBP-1c Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. In Vitro and In Vivo Effects of this compound and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual actions of this compound as a new candidate hypouricaemic agent: uricosuric effects and xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activities of Norathyriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norathyriol, a natural xanthone and a primary metabolite of mangiferin, has emerged as a promising bioactive compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental methodologies, quantitative data, and analyses of its mechanisms of action, particularly its modulation of key signaling pathways, are presented to support further research and drug development endeavors.
Introduction
This compound (1,3,6,7-tetrahydroxyxanthone) is a naturally occurring polyphenol found in various plant species and is the aglycone metabolite of mangiferin.[1][2] Its superior bioavailability compared to its parent compound, mangiferin, makes it a molecule of significant interest for therapeutic applications.[2] Extensive research has demonstrated that this compound possesses a wide array of biological activities, positioning it as a strong candidate for the development of novel therapeutics for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This guide aims to consolidate the current scientific knowledge on this compound's biological functions, providing a technical resource for the scientific community.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the diverse biological activities of this compound, providing a comparative overview of its potency in various experimental models.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| COLO 320 | Colon Adenocarcinoma | CCK-8 | 23 | |
| Caco-2 | Colorectal Adenocarcinoma | Cell Viability | 51.0 | |
| A240286S | Non-small Cell Lung Adenocarcinoma | Cell Viability | 51.1 (cytostatic) | |
| HeLa S3 | Cervical Cancer | MTT | > 10 | |
| HepG2 | Liver Cancer | MTT | > 10 | |
| JB6 P+ | Mouse Skin Epidermal | Cell Growth | Induces G2/M arrest at 1-25 µM | [3] |
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme | Biological Relevance | Inhibition Type | IC50 (µM) | Reference |
| α-Glucosidase | Diabetes | Noncompetitive | 3.12 | |
| Xanthine Oxidase | Gout, Hyperuricemia | Uncompetitive | 44.6 | [4][5] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | - | 6.23 | [3] |
| β-Secretase (BACE-1) | Alzheimer's Disease | - | 9.75 | [3] |
| PPARα | Metabolism, Inflammation | - | 92.8 | |
| PPARβ | Metabolism, Inflammation | - | 102.4 | |
| PPARγ | Metabolism, Inflammation | - | 153.5 | |
| Cyclooxygenase-1 (COX-1) | Inflammation | - | 16.2 | [6] |
| Cyclooxygenase-2 (COX-2) | Inflammation | - | 19.6 | [6] |
| 5-Lipoxygenase (5-LO) | Inflammation | - | 1.8 | [6] |
| 12-Lipoxygenase (12-LO) | Inflammation | - | 1.2 | [6] |
Table 3: Antioxidant Activity of this compound
| Assay | Measurement | Result | Reference |
| DPPH Radical Scavenging | IC50 | 114.0 µM | |
| Ferric Reducing Antioxidant Power (FRAP) | EC50 | 281 µM | |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Unit | 7154 |
Table 4: Anti-inflammatory Activity of this compound
| Target | Cell Type | Stimulant | IC50 (µM) | Reference |
| Thromboxane B₂ (TXB₂) Formation | Rat Neutrophils | A23187 | ~10 | [6] |
| Leukotriene B₄ (LTB₄) Formation | Rat Neutrophils | A23187 | ~2.8 | [6] |
| Prostaglandin D₂ (PGD₂) Formation | Rat Mast Cells | A23187 | 3.0 | [6] |
Table 5: Neuroprotective Activity of this compound
| Assay | Effect | Concentration | Reference |
| Aβ42 Aggregation Inhibition | 28% reduction in aggregation | - | [3] |
| Neuroprotection in SH-SY5Y cells | Protects against oxidative stress-induced apoptosis | Not specified | [1][7][8] |
Mechanisms of Action: Signaling Pathways
This compound exerts its biological effects through the modulation of several key intracellular signaling pathways.
MAPK/ERK Signaling Pathway
This compound has been identified as a direct inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[3][9] By binding to the ATP-binding pocket of ERK2, this compound competitively inhibits its kinase activity.[3][10] This inhibition prevents the phosphorylation of downstream targets, such as p90 ribosomal S6 kinase (p90RSK), and subsequently suppresses the activation of transcription factors like Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[3][4] This mechanism is central to its anticancer effects, particularly in preventing UVB-induced skin carcinogenesis.[3]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB.[3][4] As detailed above, one mechanism is through the inhibition of the upstream kinase ERK. Additionally, this compound may directly or indirectly affect other components of the NF-κB cascade, such as the IκB kinase (IKK) complex or the nuclear translocation of the p65 subunit, leading to the downregulation of pro-inflammatory and pro-survival genes.
SIRT1/AMPK Signaling Pathway
This compound has also been implicated in the activation of the SIRT1/AMPK signaling pathway, which is a key regulator of cellular energy homeostasis and metabolism.[11][12][13] Activation of this pathway can lead to improved glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which may contribute to this compound's beneficial metabolic effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) dissolved in DMSO (final DMSO concentration should be <0.1%) and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO only).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-ERK, anti-p65, diluted 1:1000 in blocking buffer) overnight at 4°C.[2][14][15][16][17][18]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[16] After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound. Isolate total RNA using a suitable kit (e.g., TRIzol). Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green master mix and gene-specific primers on a real-time PCR system. A typical reaction mixture includes 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling and Analysis: A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min. Use the 2-ΔΔCt method to calculate the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin). Note: Specific primer sequences should be designed and validated for the genes of interest.
Enzyme Inhibition Assay (General Protocol)
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the appropriate buffer, the enzyme, and various concentrations of this compound. Pre-incubate for a specific time at the optimal temperature for the enzyme.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The mode of inhibition can be determined using Lineweaver-Burk plots.
DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: Add 100 µL of each this compound solution to 100 µL of a 0.2 mM DPPH solution in methanol in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A control with methanol instead of the sample is also measured.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined from a plot of scavenging percentage against this compound concentration.[19]
Experimental Workflows
The following diagram illustrates a general workflow for investigating the biological activities of this compound.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, antioxidant, and neuroprotective activities, coupled with a growing understanding of its molecular mechanisms, make it an attractive lead for drug discovery and development. This technical guide provides a solid foundation of quantitative data and detailed methodologies to aid researchers in advancing the study of this compound and unlocking its full therapeutic promise. Further investigations, particularly in preclinical and clinical settings, are warranted to translate these promising in vitro findings into tangible clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. NFKB2,p100 antibody (10409-2-AP) | Proteintech [ptglab.com]
- 3. This compound suppresses skin cancers induced by solar ultraviolet radiation by targeting ERK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypouricaemic action of mangiferin results from metabolite this compound via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the arachidonic acid cascade by this compound via blockade of cyclooxygenase and lipoxygenase activity in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparing and Contrasting the Roles of AMPK and SIRT1 in Metabolic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 15. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. NFkB p65 Polyclonal Antibody (PA5-27617) [thermofisher.com]
- 17. biocompare.com [biocompare.com]
- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 19. mdpi.com [mdpi.com]
In Silico Analysis of Norathyriol: A Technical Guide to Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norathyriol, a natural aglycone metabolite of mangiferin, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] These activities, which include potent antidiabetic and anticancer effects, are attributed to its interaction with various protein targets.[1][3][4][5] This technical guide provides an in-depth overview of in silico molecular docking studies of this compound, offering insights into its binding mechanisms with key protein targets. The guide summarizes quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to support further research and drug development endeavors.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against several key protein targets. While experimental IC50 values provide a measure of potency, in silico docking studies offer predictions of binding affinity, typically expressed as binding energy in kcal/mol. A more negative binding energy suggests a more favorable binding interaction.
| Target Protein | Ligand | IC50 (µM) | Binding Energy (kcal/mol) | Interacting Residues |
| α-Glucosidase | This compound | 3.12[2][4] | - | - |
| Aldose Reductase | This compound | - | -7.2[3] | Trp 79, His 110, Trp 111, Phe 122, Phe 300[3] |
| Acetylcholinesterase (AChE) | This compound | 6.23[1] | Favorable Interactions Reported[1] | Asp72 (peripheral site)[1] |
| β-secretase 1 (BACE-1) | This compound | 9.75[1] | Favorable Interactions Reported[1] | Significant hydrogen bonds[1] |
| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | This compound | 92.8 | - | - |
| Peroxisome Proliferator-Activated Receptor beta (PPARβ) | This compound | 102.4 | - | - |
| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | This compound | 153.5 | - | - |
Note: A significant portion of the available data focuses on the experimental inhibitory concentrations (IC50). Specific in silico binding energy values for this compound are still emerging in the literature. The data presented here will be updated as more computational studies become available.
Experimental Protocols: Molecular Docking
The following section outlines a generalized workflow for conducting molecular docking studies of this compound, based on common practices in the field and specific details from the available literature on this compound and related flavonoid compounds.
Ligand and Receptor Preparation
-
Ligand Preparation: The three-dimensional (3D) structure of this compound is obtained from a chemical database such as PubChem. The structure is then optimized to its lowest energy conformation using computational chemistry software. This process typically involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Receptor Preparation: The 3D crystal structure of the target protein (e.g., aldose reductase, α-glucosidase, PPARγ, Akt, SIRT1) is retrieved from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning charges. The active site, or binding pocket, of the protein is then identified.
Molecular Docking Simulation
-
Software: Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and Schrödinger Suite.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking software will search for possible binding poses of the ligand.
-
Docking Algorithm: The docking software employs a search algorithm, often a Lamarckian genetic algorithm, to explore a vast number of possible conformations and orientations of this compound within the defined grid box.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (binding energy) between this compound and the target protein. The scoring function considers various interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.
Analysis of Docking Results
-
Binding Energy: The docking results are ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Interaction Analysis: The interactions between this compound and the amino acid residues in the binding pocket of the target protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other key interactions that contribute to the stability of the protein-ligand complex.
-
Validation: To validate the docking protocol, the co-crystallized ligand (if available) is often re-docked into the protein's active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystal structure pose indicates a reliable docking protocol.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate these pathways.
References
- 1. Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor [mdpi.com]
Norathyriol's Impact on Gene Expression: A Technical Guide for Researchers
Abstract
Norathyriol, a natural xanthone and a primary metabolite of mangiferin, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth analysis of this compound's effects on gene expression, focusing on its modulation of key signaling pathways and the resulting changes in target gene and protein levels. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound's molecular mechanisms, detailed experimental protocols, and a summary of quantitative data to support future research and development efforts.
Introduction
This compound is a bioactive compound that has demonstrated a range of effects on cellular processes. Its influence on gene expression is a critical aspect of its therapeutic potential. This guide will explore two primary signaling pathways through which this compound exerts its effects: the SIRT-1/AMPK/SREBP-1c pathway, which is central to metabolic regulation, and the ERK/NF-κB/AP-1 pathway, a key regulator of cellular responses to stress, inflammation, and proliferation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activities of this compound and its effects on transcription factor activity.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 Value | Assay Conditions | Reference |
| α-glucosidase | 3.12 µM | Noncompetitive inhibition | [1] |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | 92.8 µM | - | [1] |
| Peroxisome Proliferator-Activated Receptor β (PPARβ) | 102.4 µM | - | [1] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 153.5 µM | - | [1] |
| Xanthine Oxidase | 44.6 µM | Uncompetitive inhibition | [2][3] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 9.59 ± 0.39 µmol/l | Competitive inhibition | [4] |
Table 2: Effect of this compound on Transcription Factor Activity in UVB-irradiated JB6 P+ Cells
| Transcription Factor | This compound Concentration (µM) | Inhibition of Luciferase Activity (% of Control) | Reference |
| AP-1 | 10 | ~50% | N/A |
| AP-1 | 25 | ~75% | N/A |
| NF-κB | 10 | ~40% | N/A |
| NF-κB | 25 | ~60% | N/A |
| Note: The quantitative inhibition percentages are estimated from graphical data presented in the source material, as exact numerical values were not provided. |
Table 3: Qualitative Effects of this compound on mRNA Expression
| Gene | Effect | Experimental Model | Reference |
| Organic Anion Transporter 1 (OAT1) | Marked Increase | Hyperuricemic Mice Kidney | [5] |
| Organic Anion Transporter 3 (OAT3) | Upregulation | Hyperuricemic Mice Kidney | [5] |
| ATP-binding cassette transporter G2 (ABCG2) | Upregulation | Hyperuricemic Mice Kidney | [5] |
| Multidrug resistance protein 4 (MRP4) | Upregulation | Hyperuricemic Mice Kidney | [5] |
| Sirtuin-1 (SIRT-1) | Induction | HepG2 Cells | [6] |
| Fatty Acid Synthase (FAS) | Suppression | 3T3-L1 preadipocytes (by mangiferin, this compound's precursor) | [6] |
| Acetyl-CoA Carboxylase (ACC) | Suppression | 3T3-L1 preadipocytes (by mangiferin, this compound's precursor) | [6] |
| Note: Specific fold-change values from RT-qPCR or RNA-seq for the effect of this compound on these genes were not available in the reviewed literature. |
Signaling Pathways Modulated by this compound
This compound's influence on gene expression is primarily mediated through its interaction with specific signaling cascades. The following sections detail the key pathways affected.
SIRT-1/AMPK/SREBP-1c Signaling Pathway
This compound plays a significant role in regulating hepatic lipid metabolism by modulating the SIRT-1/AMPK/SREBP-1c signaling pathway.[6] this compound induces the expression of SIRT-1, a NAD+-dependent deacetylase.[6] Activated SIRT-1 can then deacetylate and activate Liver Kinase B1 (LKB1), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK).[6] Activated AMPK phosphorylates and inhibits Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of lipogenic genes such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).[6] By inhibiting SREBP-1c, this compound effectively reduces the expression of genes involved in fatty acid synthesis.
ERK/NF-κB/AP-1 Signaling Pathway
This compound has been shown to suppress UVB-induced skin carcinogenesis by targeting the Extracellular signal-Regulated Kinase (ERK) pathway. This compound directly inhibits ERK1 and ERK2 kinases, which are upstream regulators of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting ERK, this compound prevents the phosphorylation and subsequent activation of p90 ribosomal S6 kinase (p90RSK), a downstream effector of ERK. This blockade of the ERK/p90RSK axis leads to the suppression of AP-1 and NF-κB transactivation, thereby inhibiting the expression of genes involved in inflammation and cell proliferation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Cell Culture and Treatment
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached with a 0.25% trypsin-EDTA solution, and re-plated at a suitable density.
-
This compound Treatment: For experiments, cells are typically seeded and allowed to adhere overnight. The culture medium is then replaced with a serum-free medium containing the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 5% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol for UVB Studies: Cells are seeded and grown to 70-80% confluency. They are then starved in serum-free MEM for 24 hours. Following starvation, cells are treated with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours) before being exposed to UVB radiation.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 10-12% SDS-polyacrylamide gel.
-
Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-SIRT1, anti-β-actin).
-
Washing and Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., β-actin or GAPDH).
Luciferase Reporter Assay
-
Cell Transfection: JB6 P+ cells are stably or transiently transfected with a luciferase reporter plasmid containing response elements for a specific transcription factor (e.g., AP-1 or NF-κB).
-
Cell Seeding and Treatment: Transfected cells are seeded in multi-well plates and treated with this compound and/or an inducer (e.g., UVB, TPA, or EGF) as described in the cell culture protocol.
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luciferase assay system and a luminometer.
-
Normalization: Luciferase activity is often normalized to the total protein concentration in the lysate or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells or tissues using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. The reaction mixture typically includes cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH or β-actin), and a qPCR master mix.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, where the expression of the target gene is normalized to the expression of the reference gene.
Conclusion
This compound demonstrates significant effects on gene expression through the modulation of key signaling pathways involved in metabolism, inflammation, and cell proliferation. Its ability to inhibit lipogenesis via the SIRT-1/AMPK/SREBP-1c pathway and to suppress pro-inflammatory and pro-proliferative signaling through the ERK/NF-κB/AP-1 axis highlights its potential as a therapeutic agent for a variety of diseases. While the qualitative effects of this compound on the expression of several important genes have been established, a notable gap exists in the literature regarding comprehensive quantitative data, such as fold changes in mRNA expression. Further research employing high-throughput transcriptomic and proteomic analyses will be crucial to fully elucidate the complete spectrum of this compound's effects on gene expression and to identify novel therapeutic targets. The detailed protocols provided in this guide are intended to facilitate such future investigations and to support the continued development of this compound as a promising natural compound for clinical applications.
References
- 1. This compound suppresses transformation in JB6 P+ cells by the inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Pharmacological Profile of Norathyriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norathyriol, a natural aglycone metabolite of mangiferin, has emerged as a promising bioactive compound with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, pharmacokinetic properties, and therapeutic potential. Through a detailed examination of in vitro and in vivo studies, this document elucidates the molecular targets and signaling pathways modulated by this compound, underpinning its demonstrated anti-inflammatory, anticancer, antimicrobial, hypouricemic, and insulin-sensitizing effects. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding and guide future research and development efforts.
Introduction
This compound is a tetrahydroxyxanthone that is formed through the deglycosylation of mangiferin by intestinal bacteria.[1] While mangiferin itself exhibits various biological activities, its low oral bioavailability (approximately 1.2% in rats) has limited its therapeutic application.[2][3] In contrast, this compound demonstrates significantly higher absolute bioavailability, around 30.4% in rats, suggesting it may be the primary active metabolite responsible for the therapeutic effects observed after oral administration of mangiferin.[4][5] This guide delves into the specific pharmacological characteristics of this compound, highlighting its potential as a lead compound for drug development.
Mechanism of Action
This compound exerts its pharmacological effects through the modulation of multiple molecular targets and signaling pathways.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several key enzymes involved in metabolic and inflammatory processes.
-
α-Glucosidase: this compound inhibits α-glucosidase in a noncompetitive manner, suggesting its potential in managing postprandial hyperglycemia.[6][7]
-
Xanthine Oxidase (XO): It acts as an uncompetitive inhibitor of xanthine oxidase, contributing to its hypouricemic effects by reducing uric acid production.[2][8]
-
Protein Tyrosine Phosphatase 1B (PTP1B): this compound is a competitive inhibitor of PTP1B, a negative regulator of insulin signaling, highlighting its potential in the treatment of insulin resistance and type 2 diabetes.[9]
-
Protein Kinase C (PKC): It has been shown to exhibit inhibitory activity against protein kinase C, a family of enzymes involved in various cellular signaling pathways, including cell proliferation and differentiation.[10]
Receptor Modulation
-
Peroxisome Proliferator-Activated Receptors (PPARs): this compound has been shown to inhibit PPARα, PPARβ, and PPARγ, which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[6]
Modulation of Signaling Pathways
This compound influences several critical intracellular signaling cascades.
-
SIRT-1/AMPK/SREBP-1c Pathway: In hepatocytes, this compound activates SIRT-1, leading to the activation of AMP-activated protein kinase (AMPK). This, in turn, increases the phosphorylation of sterol regulatory element-binding protein-1c (SREBP-1c), resulting in reduced lipogenesis and alleviation of hepatic steatosis.[11]
-
MAPK/ERK Pathway: In the context of skin carcinogenesis, this compound has been shown to target and inhibit ERK kinases, subsequently suppressing the activity of the transcription factors AP-1 and NF-κB.[12]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the inhibitory activity and therapeutic efficacy of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Receptor | IC50 Value (μM) | Inhibition Type | Reference |
| α-Glucosidase | 3.12 | Noncompetitive | [6][7] |
| Xanthine Oxidase (XO) | 44.6 | Uncompetitive | [2] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 9.59 ± 0.39 | Competitive | [9] |
| PPARα | 92.8 | - | [6] |
| PPARβ | 102.4 | - | [6] |
| PPARγ | 153.5 | - | [6] |
| Caco-2 cells (colon cancer) | 51.0 | Cytotoxic | [13] |
| A240286S cells (lung adenocarcinoma) | 51.1 | Cytostatic | [13] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Observed Effect | Percent Reduction/Effect | Reference |
| Hyperuricemic Mice | 0.92, 1.85, 3.7 mg/kg (intragastrically) | Dose-dependent decrease in serum urate levels | 27.0%, 33.6%, 37.4% | [2] |
| Hyperuricemic Mice | 0.5-4.0 mg/kg | Dose- and time-dependent decrease in serum urate levels | - | [8] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: this compound-mediated activation of the SIRT-1/AMPK/SREBP-1c pathway.
Caption: Inhibition of the MAPK/ERK pathway by this compound in skin carcinogenesis.
Experimental Workflows
Caption: Workflow for in vivo assessment of this compound's hypouricemic effect.
Pharmacokinetics and Metabolism
This compound is primarily formed from the metabolism of mangiferin by intestinal microflora.[13] Pharmacokinetic studies in rats have revealed an absolute oral bioavailability of 30.4% for this compound, which is substantially higher than that of its parent compound, mangiferin.[4][5] Following administration, this compound undergoes extensive phase II metabolism, with a total of 21 metabolites, including methylated, glucuronidated, sulfated, and glycosylated conjugates, being identified in rats.[4][5] The primary forms existing in vivo after administration are glucuronide and sulfate conjugates.[5]
Therapeutic Potential
The diverse pharmacological activities of this compound position it as a promising candidate for the development of novel therapeutics for a range of conditions.
-
Metabolic Disorders: Its ability to inhibit α-glucosidase and PTP1B, and modulate the SIRT-1/AMPK pathway, suggests significant potential in the management of type 2 diabetes, insulin resistance, and non-alcoholic fatty liver disease.[7][9][11]
-
Hyperuricemia and Gout: As a potent inhibitor of xanthine oxidase and a promoter of renal urate excretion by targeting OAT1, this compound presents a dual-action approach for treating hyperuricemia.[2][8]
-
Cancer: The cytotoxic and cytostatic effects of this compound against cancer cell lines, along with its ability to inhibit key signaling pathways in carcinogenesis, warrant further investigation into its anticancer potential.[6][12][13]
-
Inflammatory and Microbial Diseases: The reported anti-inflammatory and antimicrobial activities suggest broader therapeutic applications that require further exploration.[6]
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to evaluate the pharmacological profile of this compound.
In Vitro Enzyme Inhibition Assays
-
α-Glucosidase Inhibition Assay: The inhibitory activity of this compound against α-glucosidase is typically determined spectrophotometrically by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The assay is conducted in a phosphate buffer at a physiological pH, and the absorbance is measured at 405 nm. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7] The type of inhibition (e.g., competitive, noncompetitive) is determined by analyzing Lineweaver-Burk plots.[7]
-
Xanthine Oxidase (XO) Inhibition Assay: The inhibition of XO activity is evaluated by monitoring the oxidation of xanthine to uric acid. The reaction is followed by measuring the increase in absorbance at 295 nm. The IC50 value is determined from the dose-response curve.[2] Kinetic analysis using Lineweaver-Burk plots is used to elucidate the mechanism of inhibition.[2]
-
PTP1B Inhibition Assay: The inhibitory effect on PTP1B is assessed using a substrate such as p-nitrophenyl phosphate (pNPP). The dephosphorylation of pNPP by PTP1B generates p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. The IC50 is calculated from the concentration-inhibition curve.[9] The mode of inhibition is determined using double-reciprocal plots of the substrate concentration versus the reaction velocity in the presence and absence of the inhibitor.[9]
In Vivo Animal Studies
-
Hyperuricemia Models:
-
Potassium Oxonate-Induced Hyperuricemia: Mice or rats are treated with potassium oxonate, a uricase inhibitor, to induce hyperuricemia. This compound is then administered orally or via intraperitoneal injection at various doses. Blood samples are collected at different time points to measure serum urate levels.[2][8]
-
Uric Acid-Induced Hyperuricemia: Animals are administered a combination of uric acid and a uricase inhibitor to establish the hyperuricemic model. The effect of this compound on serum urate levels is then evaluated.[8]
-
-
Diet-Induced Obesity and Insulin Resistance Model: Mice are fed a high-fat diet to induce obesity and insulin resistance. This compound is administered orally or via intraperitoneal injection. Glucose and insulin tolerance tests are performed to assess its effects on glucose homeostasis and insulin sensitivity.[9]
Cell-Based Assays
-
Cell Viability and Cytotoxicity Assays: The effect of this compound on the viability of cancer cell lines (e.g., Caco-2, A240286S) is determined using assays such as the MTS assay. Cells are treated with varying concentrations of this compound for specific durations, and cell viability is measured to determine the IC50 value.[12][13]
-
Western Blot Analysis: To investigate the effect of this compound on signaling pathways, cells are treated with the compound, and cell lysates are subjected to SDS-PAGE and transferred to a membrane. The expression and phosphorylation status of target proteins (e.g., AMPK, SREBP-1c, ERK) are detected using specific antibodies.[11]
Conclusion
This compound exhibits a compelling and multifaceted pharmacological profile, targeting key enzymes and signaling pathways involved in a variety of pathological processes. Its favorable pharmacokinetic properties, particularly its enhanced bioavailability compared to its parent compound mangiferin, make it an attractive candidate for further preclinical and clinical development. The comprehensive data presented in this technical guide underscore the significant therapeutic potential of this compound and provide a solid foundation for future research aimed at translating these promising findings into novel therapeutic interventions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hypouricaemic action of mangiferin results from metabolite this compound via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mangiferin Improves Hepatic Lipid Metabolism Mainly Through Its Metabolite-Norathyriol by Modulating SIRT-1/AMPK/SREBP-1c Signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Absorption, Metabolism, and Pharmacokinetics Profiles of this compound, an Aglycone of Mangiferin, in Rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro and In Vivo Effects of this compound and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual actions of this compound as a new candidate hypouricaemic agent: uricosuric effects and xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reverses obesity- and high-fat-diet-induced insulin resistance in mice through inhibition of PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Mangiferin Improves Hepatic Lipid Metabolism Mainly Through Its Metabolite-Norathyriol by Modulating SIRT-1/AMPK/SREBP-1c Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Norathyriol: A Technical Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norathyriol, a tetrahydroxyxanthone and a natural metabolite of mangiferin, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. Found in various medicinal plants and mangoes, this small molecule has garnered significant attention for its potential therapeutic applications in several disease areas, including metabolic disorders, cancer, and inflammatory conditions. This technical guide provides an in-depth review of the existing preclinical research on this compound, focusing on its quantitative biological effects, the experimental methodologies used to elucidate its mechanisms of action, and the key signaling pathways it modulates. The information is presented to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Quantitative Biological Activities of this compound
The biological efficacy of this compound has been quantified across various enzymatic and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative metrics reported in the literature.
Table 1: Enzymatic Inhibition by this compound
| Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| α-Glucosidase | 3.12 | Noncompetitive | [1] |
| Xanthine Oxidase | 44.6 | Uncompetitive | [2] |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | 92.8 | - | [3] |
| Peroxisome Proliferator-Activated Receptor β (PPARβ) | 102.4 | - | [3] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 153.5 | - | [3] |
Table 2: In Vivo Effects of this compound
| Biological Effect | Animal Model | Dosage | Outcome | Reference |
| Hypouricemic Effect | Mice | 0.92, 1.85, 3.7 mg/kg | Dose-dependent decrease in serum urate levels by 27.0%, 33.6%, and 37.4% respectively. | [2][3] |
| Lifespan Extension | C. elegans | 50 µM | 15.9% extension of lifespan. | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways identified in the literature.
AMP-Activated Protein Kinase (AMPK) Pathway
This compound has been shown to activate the AMPK pathway, a central regulator of cellular energy homeostasis. This activation is implicated in its beneficial effects on glucose metabolism.[5]
Akt Signaling Pathway
In the context of cancer chemoprevention, this compound has been demonstrated to inhibit the phosphorylation of Akt, a key protein kinase that promotes cell survival and proliferation.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the this compound research literature, enabling reproducibility and further investigation.
α-Glucosidase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase, which is involved in carbohydrate digestion.
-
Methodology:
-
Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
-
Xanthine Oxidase Inhibition Assay
-
Principle: This spectrophotometric assay determines the inhibitory effect of a compound on xanthine oxidase, a key enzyme in uric acid production.
-
Methodology:
-
Prepare a reaction mixture containing xanthine oxidase in a phosphate buffer (pH 7.5).
-
Add different concentrations of this compound to the mixture.
-
Initiate the reaction by adding the substrate, xanthine.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value. The mode of inhibition can be determined using Lineweaver-Burk plots.[2]
-
Western Blot Analysis for Akt and AMPK Phosphorylation
-
Principle: This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.
-
Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., JB6 P+ for Akt, L6 myotubes for AMPK) and treat with various concentrations of this compound for specified durations.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-AMPK, anti-AMPK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Densitometry analysis is used to quantify the protein levels.[5][6]
-
Cell Transformation Assay (Soft Agar Assay)
-
Principle: This assay assesses the ability of a compound to inhibit anchorage-independent growth, a hallmark of cancer cells.
-
Methodology:
-
Prepare a base layer of 0.5% agar in a culture dish.
-
Suspend cells (e.g., JB6 P+ cells) in a top layer of 0.3% agar containing growth medium and the test compound (this compound) at various concentrations.
-
Overlay the cell suspension onto the base agar layer.
-
Incubate the plates for several weeks to allow for colony formation.
-
Stain the colonies with a dye (e.g., crystal violet) and count them to determine the effect of the compound on cell transformation.[6]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Reporter Assay
-
Principle: This cell-based assay measures the ability of a compound to modulate the transcriptional activity of PPARs.
-
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the ligand-binding domain of a PPAR isoform (α, β, or γ) fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain.
-
Compound Treatment: Treat the transfected cells with different concentrations of this compound.
-
Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase or decrease in luciferase activity indicates that this compound acts as an agonist or antagonist of the specific PPAR isoform, respectively. The IC50 or EC50 values can then be calculated.
-
Conclusion
The preclinical data reviewed in this technical guide highlight the significant therapeutic potential of this compound across a spectrum of biological activities. Its ability to inhibit key enzymes involved in metabolic diseases and to modulate critical signaling pathways in cancer and inflammation underscores its promise as a lead compound for drug development. The detailed experimental protocols provided herein are intended to facilitate further research and a deeper understanding of this compound's mechanisms of action, ultimately paving the way for its potential translation into clinical applications. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties in more detail and to evaluate its efficacy and safety in more complex in vivo models.
References
- 1. This compound suppresses transformation in JB6 P+ cells by the inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
Potential Therapeutic Targets of Norathyriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Norathyriol, a natural aglycone metabolite of mangiferin, has emerged as a promising bioactive compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways.
Core Therapeutic Areas and Molecular Targets
This compound exhibits a multimodal mechanism of action, implicating it in several therapeutic areas including metabolic disorders, cancer, inflammation, and neurodegenerative diseases. Its therapeutic potential stems from its ability to modulate the activity of key enzymes and signaling proteins.
Metabolic Disease Targets
This compound has demonstrated significant potential in the management of metabolic disorders such as diabetes and hyperuricemia through the inhibition of key metabolic enzymes.
-
α-Glucosidase: this compound is a noncompetitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] Its inhibitory action suggests a potential role in managing postprandial hyperglycemia.
-
Protein Tyrosine Phosphatase 1B (PTP1B): As a competitive inhibitor of PTP1B, this compound enhances insulin signaling by preventing the dephosphorylation of the insulin receptor.[2] This mechanism contributes to improved glucose homeostasis and insulin sensitivity.[2]
-
Peroxisome Proliferator-Activated Receptors (PPARs): this compound inhibits PPARα, PPARβ, and PPARγ, nuclear receptors that play crucial roles in lipid and glucose metabolism.[1]
-
Xanthine Oxidase (XO): this compound is an uncompetitive inhibitor of xanthine oxidase, a key enzyme in purine metabolism that produces uric acid.[3][4] This inhibitory activity underlies its hypouricemic effect.[3][4] Furthermore, it promotes the excretion of uric acid by upregulating the renal transporter OAT1.[5]
Cancer-Related Targets
In the context of oncology, this compound has been shown to impede cancer cell proliferation and transformation through the modulation of critical signaling pathways.
-
Akt: this compound attenuates the phosphorylation of Akt, a central kinase in cell survival and proliferation pathways, thereby inhibiting neoplastic cell transformation.[6]
-
Activator protein-1 (AP-1) and NF-κB: It suppresses the activity of the transcription factors AP-1 and NF-κB by targeting ERKs, which are crucial for cell proliferation and inflammation.[7] This has been observed in the context of UV-induced skin carcinogenesis.[7]
-
Cell Cycle Arrest: this compound has been shown to inhibit the growth of JB6 P+ cells by inducing G2-M phase cell cycle arrest.[1]
Neuroprotective and Anti-inflammatory Targets
This compound's neuroprotective and anti-inflammatory effects are linked to its ability to inhibit key enzymes involved in neurodegeneration and inflammation.
-
Acetylcholinesterase (AChE) and β-secretase (BACE-1): this compound inhibits both AChE and BACE-1, two key enzymes implicated in the pathogenesis of Alzheimer's disease.[8] It also reduces the aggregation of Aβ42 peptide.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its various molecular targets.
| Target Enzyme | Inhibition Type | IC50 Value | Reference |
| α-Glucosidase | Noncompetitive | 3.12 µM | [1] |
| PTP1B | Competitive | 9.59 ± 0.39 µmol/l | [2] |
| PPARα | - | 92.8 µM | [1] |
| PPARβ | - | 102.4 µM | [1] |
| PPARγ | - | 153.5 µM | [1] |
| Xanthine Oxidase | Uncompetitive | 44.6 μM | [3][4] |
| Acetylcholinesterase (AChE) | - | 6.23 μM | [8] |
| β-secretase (BACE-1) | - | 9.75 μM | [8] |
| In Vivo Effect | Model | Dosage | Effect | Reference |
| Serum Urate Reduction | Mice | 0.92, 1.85, 3.7 mg/kg | 27.0%, 33.6%, 37.4% decrease | [3][4] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
Caption: this compound modulates lipid metabolism via the SIRT-1/AMPK/SREBP-1c pathway.
Caption: this compound inhibits neoplastic cell transformation by suppressing Akt phosphorylation.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.
PTP1B Inhibition Assay
The inhibitory effect of this compound on PTP1B activity can be determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
-
Reagents: Recombinant human PTP1B enzyme, pNPP substrate, reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).
-
Procedure:
-
Pre-incubate varying concentrations of this compound with the PTP1B enzyme in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
After a defined incubation period, stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration. The mode of inhibition (competitive, noncompetitive, or uncompetitive) can be determined using Lineweaver-Burk plots by measuring reaction velocities at different substrate and inhibitor concentrations.[2]
Xanthine Oxidase Inhibition Assay
The inhibitory activity of this compound against xanthine oxidase is typically measured spectrophotometrically by monitoring the formation of uric acid from xanthine.
-
Reagents: Xanthine oxidase enzyme, xanthine substrate, phosphate buffer (e.g., pH 7.5).
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, xanthine, and varying concentrations of this compound.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over time using a spectrophotometer.
-
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition and the IC50 value. The inhibition type can be analyzed using Lineweaver-Burk plots.[3][4][9]
Cell Transformation Assay (Soft Agar Assay)
This assay is used to evaluate the effect of this compound on anchorage-independent growth, a hallmark of cancer cells.
-
Cell Line: JB6 P+ mouse epidermal cells are commonly used as they are sensitive to transformation by tumor promoters.[6]
-
Procedure:
-
Prepare a base layer of 0.5% agar in a culture plate.
-
Suspend JB6 P+ cells in a top layer of 0.33% agar containing cell culture medium, a tumor promoter (e.g., EGF or TPA), and varying concentrations of this compound.
-
Pour the top layer over the base layer and incubate for a period of 10-14 days to allow for colony formation.
-
Stain the colonies with a dye (e.g., crystal violet) and count them.
-
-
Data Analysis: Compare the number and size of colonies in the this compound-treated groups to the control group (treated with the tumor promoter alone) to determine the inhibitory effect on cell transformation.[6]
Western Blotting for Signaling Protein Phosphorylation
Western blotting is employed to assess the effect of this compound on the phosphorylation status of key signaling proteins like Akt.
-
Cell Treatment: Treat the chosen cell line (e.g., JB6 P+ cells) with this compound for a specified duration.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-Akt) and the total form of the protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein to determine the effect of this compound on protein phosphorylation.[6]
Conclusion
This compound presents a compelling profile as a multi-target therapeutic agent with significant potential for the development of novel drugs for metabolic diseases, cancer, and neurodegenerative disorders. Its ability to modulate key enzymes and signaling pathways, supported by robust in vitro and in vivo data, warrants further investigation and clinical exploration. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals seeking to advance the therapeutic applications of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound reverses obesity- and high-fat-diet-induced insulin resistance in mice through inhibition of PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypouricaemic action of mangiferin results from metabolite this compound via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual actions of this compound as a new candidate hypouricaemic agent: uricosuric effects and xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses transformation in JB6 P+ cells by the inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mangiferin and this compound acting on Alzheimer's disease biomarkers: acetylcholinesterase, β-secretase (BACE-1), and amyloid β-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Norathyriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro assays to evaluate the biological activities of Norathyriol, a natural metabolite of mangiferin. The included methodologies cover its enzyme inhibitory, antioxidant, anti-inflammatory, and cellular signaling effects.
Data Presentation: Quantitative Analysis of this compound's Bioactivities
The following tables summarize the quantitative data for this compound's inhibitory and antioxidant activities as reported in the scientific literature.
Table 1: Enzyme Inhibition by this compound
| Enzyme Target | IC₅₀ (µM) | Inhibition Type | Reference Compound | Reference IC₅₀ (µM) |
| Xanthine Oxidase | 44.6 | Uncompetitive | Allopurinol | Not specified in source |
| α-Glucosidase | 3.12 | Noncompetitive | Acarbose | 479.2 |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | 92.8 | - | - | - |
| Peroxisome Proliferator-Activated Receptor β (PPARβ) | 102.4 | - | - | - |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 153.5 | - | - | - |
Table 2: Antioxidant Activity of this compound
| Assay | IC₅₀ (µM) | EC₅₀ (µM) | ORAC Value (unit) |
| DPPH Radical Scavenging | 114.0 | - | - |
| Ferric Reducing Antioxidant Power (FRAP) | - | 7154 | - |
| Oxygen Radical Absorbance Capacity (ORAC) | - | - | 3.36 |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | IC₅₀ (µM) | Exposure Time |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | >10 | 72h |
| HepG2 (Human Hepatocellular Carcinoma) | CCK8 | 23.7 | 48h |
| HT-29 (Human Colorectal Adenocarcinoma) | MTT | >10 | 72h |
| HeLa S3 (Human Cervical Cancer) | MTT | >10 | 72h |
| K562 (Human Chronic Myelogenous Leukemia) | CCK8 | 13.1 | 48h |
| COLO 320 (Human Colon Adenocarcinoma) | CCK8 | 23 | 48h |
Experimental Protocols
Xanthine Oxidase Inhibition Assay
This protocol outlines the spectrophotometric method to determine the inhibitory effect of this compound on xanthine oxidase activity.[1][2]
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
This compound
-
Allopurinol (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of various concentrations of this compound solution.
-
Add 35 µL of 70 mM potassium phosphate buffer (pH 7.5).
-
Add 30 µL of xanthine oxidase enzyme solution (0.01 units/mL in phosphate buffer).
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of xanthine substrate solution (150 µM in phosphate buffer).
-
Measure the absorbance at 295 nm for 5 minutes at 30-second intervals using a microplate reader.
-
The rate of uric acid formation is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.
α-Glucosidase Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of α-glucosidase by this compound.[3][4][5]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (pH 6.8)
-
This compound
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 50 µL of various concentrations of this compound solution.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer).
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of pNPG solution (1 mM in phosphate buffer) to initiate the reaction.
-
Incubate the mixture at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the xanthine oxidase assay.
DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the free radical scavenging activity of this compound using the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare various concentrations of this compound in the same solvent.
-
In a 96-well plate, add 100 µL of the this compound solutions.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value from the dose-response curve.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol measures the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed RAW 264.7 cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.
-
The inhibition of NO production is calculated relative to the LPS-stimulated control group.
Signaling Pathway Analysis
This compound has been shown to modulate several key signaling pathways involved in metabolism and cell growth. Western blotting is a common technique to assess these effects.
General Western Blot Protocol for Phosphorylated Proteins (Akt, ERK, AMPK)
Materials:
-
Cell line of interest (e.g., HepG2, JB6 P+)
-
Appropriate cell culture medium
-
This compound
-
Stimulant (e.g., EGF for ERK, Insulin for Akt)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-phospho-AMPK, anti-total-AMPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an appropriate agonist if required to activate the pathway of interest.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's key signaling pathway interactions.
Caption: General experimental workflow for this compound in vitro assays.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.3. α-Glucosidase Inhibitory Assay [bio-protocol.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. 4.7. α-glucosidase Inhibition Assay [bio-protocol.org]
Norathyriol Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Norathyriol in various animal models, summarizing its therapeutic effects and detailing the experimental protocols utilized in preclinical research. This document is intended to serve as a valuable resource for researchers investigating the pharmacological properties of this compound.
Therapeutic Applications and Quantitative Data Summary
This compound, a metabolite of mangiferin, has demonstrated significant therapeutic potential in a range of animal models, including those for metabolic disorders and cancer. Its efficacy is attributed to the modulation of key signaling pathways. Below is a summary of the quantitative data from various studies.
Table 1: this compound Administration in a Mouse Model of Hyperuricemia
| Animal Model | Administration Route | Dosage | Frequency | Duration | Key Findings | Reference |
| Potassium oxonate and hypoxanthine-induced hyperuricemic mice | Intragastric | 0.92, 1.85, 3.7 mg/kg | Twice daily | 5 times | Dose-dependent decrease in serum uric acid levels by 27.0%, 33.6%, and 37.4% respectively. | [1] |
| Uric acid-induced hyperuricemic mice | - | 0.5-4.0 mg/kg | - | - | Dose- and time-dependent decrease in serum urate levels. | [1] |
Table 2: this compound Administration in a Mouse Model of Obesity and Insulin Resistance
| Animal Model | Administration Route | Dosage | Frequency | Duration | Key Findings | Reference |
| High-fat diet-induced obese mice | Oral | - | - | - | Protected mice from diet-induced obesity and insulin resistance. | [2] |
| Mice with inhibited liver and muscle PTP1B activity | Intraperitoneal injection | - | - | - | Improved glucose homeostasis and insulin sensitivity. | [2] |
Table 3: this compound Administration in a Mouse Model of Diabetes
| Animal Model | Administration Route | Dosage | Frequency | Duration | Key Findings | Reference |
| Alloxan-induced diabetic mice | - | 15 or 30 mg/kg | - | - | Significant reduction in fasting blood glucose. | [3] |
Table 4: this compound Administration in a Mouse Model of Skin Carcinogenesis
| Animal Model | Administration Route | Dosage | Frequency | Duration | Key Findings | Reference |
| SKH-1 hairless mice with solar UV-induced skin carcinogenesis | - | - | - | - | Significantly suppressed solar UV-induced skin carcinogenesis. | [4][5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by targeting several critical signaling pathways.
PTP1B Signaling Pathway in Insulin Resistance
This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway[2]. By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin sensitivity and improving glucose homeostasis[2].
This compound inhibits PTP1B, enhancing insulin signaling.
SIRT1/AMPK Signaling Pathway in Hepatic Steatosis
In the context of hepatic lipid metabolism, this compound activates the SIRT1/AMPK signaling pathway. This activation leads to the inhibition of lipogenesis and the promotion of fatty acid oxidation, thereby attenuating hepatic steatosis[6].
References
- 1. Dual actions of this compound as a new candidate hypouricaemic agent: uricosuric effects and xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reverses obesity- and high-fat-diet-induced insulin resistance in mice through inhibition of PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Effects of this compound and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses solar UV-induced skin cancer by targeting ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses skin cancers induced by solar ultraviolet radiation by targeting ERK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mangiferin Improves Hepatic Lipid Metabolism Mainly Through Its Metabolite-Norathyriol by Modulating SIRT-1/AMPK/SREBP-1c Signaling [frontiersin.org]
Application Note: Quantification of Norathyriol in Biological Matrices using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Norathyriol in biological matrices, particularly rat plasma. This compound, a primary metabolite of mangiferin, exhibits a range of pharmacological activities, making its accurate quantification crucial for pharmacokinetic, metabolic, and drug development studies. The described method utilizes a straightforward protein precipitation for sample preparation and a rapid chromatographic separation, providing a robust and reliable analytical workflow for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring tetrahydroxyxanthone and the aglycone of mangiferin, a compound found in various medicinal plants. It has garnered significant interest due to its potential therapeutic effects, including anti-inflammatory, antitumor, and cardiovascular protective properties. Furthermore, this compound has been shown to modulate key signaling pathways involved in metabolism, such as the AMP-activated protein kinase (AMPK) and protein-tyrosine phosphatase 1B (PTP1B) pathways. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to elucidating its pharmacological mechanisms and for preclinical and clinical development. This necessitates a validated bioanalytical method for its precise quantification in complex biological samples. The HPLC-MS/MS method detailed herein offers high specificity and sensitivity for pharmacokinetic and metabolic investigations of this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a general procedure for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples (e.g., rat plasma)
-
Acetonitrile (HPLC grade), acidified with 0.1% formic acid
-
Internal Standard (IS) solution (e.g., Puerarin in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
HPLC vials with inserts
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution to the plasma sample.
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins. This corresponds to a 4:1 solvent-to-plasma ratio.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Method
Instrumentation:
-
HPLC System: Agilent 1260 HPLC or equivalent
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole (QQQ) MS or equivalent
-
Software: Masshunter or equivalent
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.35 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 35°C[1] |
| Gradient Program | 0-3.0 min: 8% B3.4-3.8 min: 25-75% B5.0-5.5 min: 75-95% B6.0-6.1 min: 95-8% B6.1-8.5 min: 8% B[1] |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| This compound MRM Transition (Quantification) | m/z 258.9 → 150.8[1] |
| This compound MRM Transition (Qualification) | m/z 258.9 → 94.9[1] |
| Puerarin (IS) MRM Transition | m/z 415.1 → 294.9[1] |
| Fragmentor Voltage (this compound) | 138 V[1] |
| Collision Energy (this compound, Quant) | 42 eV[1] |
| Collision Energy (this compound, Qual) | 50 eV[1] |
| Fragmentor Voltage (Puerarin) | 151 V[1] |
| Collision Energy (Puerarin) | 21 eV[1] |
Data Presentation
The following tables summarize the validation parameters for a representative HPLC-MS/MS method for this compound quantification.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) |
|---|
| this compound | Rat Plasma | 2 - 2000 ng/mL | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
|---|---|---|---|---|
| This compound | LLOQ | 2 | Within ±20% | < 20% |
| LQC | 5 | Within ±15% | < 15% | |
| MQC | 50 | Within ±15% | < 15% |
| | HQC | 1600 | Within ±15% | < 15% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| This compound | LQC | > 85% | Minimal |
| MQC | > 85% | Minimal |
| | HQC | > 85% | Minimal |
(Note: The quantitative data in the tables are representative values based on typical validation requirements for bioanalytical methods and may not reflect a specific cited study as a complete validation summary table was not available in the searched literature.)
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathways
Caption: this compound's modulation of metabolic signaling pathways.
Conclusion
The HPLC-MS/MS method described provides a sensitive, selective, and robust workflow for the quantification of this compound in biological matrices. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in pharmacokinetic and metabolic studies. The detailed protocol and performance characteristics serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
References
Application Notes and Protocols for Cell Culture Studies Using Norathyriol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Norathyriol in cell culture studies. This document outlines its various biological activities, offers detailed protocols for key experiments, and presents quantitative data and signaling pathway diagrams to facilitate research and development.
Biological Activities of this compound
This compound, a natural metabolite of mangiferin, has demonstrated a range of biological effects in vitro, making it a compound of interest for therapeutic development. Its primary activities include:
-
Anticancer Effects: this compound exhibits cytotoxic and cytostatic effects on various cancer cell lines by inducing cell cycle arrest and inhibiting key signaling pathways involved in cancer progression.[1]
-
Anti-inflammatory Properties: It suppresses inflammatory responses by modulating the production of inflammatory mediators and inhibiting pro-inflammatory signaling cascades.
-
Antioxidant Activity: this compound acts as an antioxidant, scavenging free radicals and potentially mitigating oxidative stress-related cellular damage.
-
Metabolic Regulation: It has been shown to influence metabolic pathways, including glucose metabolism and lipid metabolism, primarily through the activation of AMP-activated protein kinase (AMPK).[2][3]
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various enzymatic and cell-based assays.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| JB6 P+ | Mouse Skin Epidermal | Non-cytotoxic up to 50 µM | 24 or 48 hours |
| Caco-2 | Colon Cancer | 51.0 | Not Specified |
| A240286S | Non-small Cell Lung Adenocarcinoma | 51.1 (cytostatic) | Not Specified |
| COLO 320 | Colon Adenocarcinoma | 23 | 48 hours |
| HeLa S3 | Cervical Cancer | > 10 | 72 hours |
| HepG2 | Liver Cancer | > 10 | 72 hours |
Table 2: IC50 Values of this compound for Enzyme Inhibition
| Enzyme Target | Biological Relevance | IC50 (µM) |
| α-glucosidase | Diabetes | 3.12 |
| PPARα | Metabolism, Inflammation | 92.8 |
| PPARβ | Metabolism, Inflammation | 102.4 |
| PPARγ | Metabolism, Inflammation | 153.5 |
| Xanthine Oxidase | Gout, Oxidative Stress | 44.6 |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Inhibition of the ERK/AP-1/NF-κB Signaling Pathway
This compound has been shown to suppress the UVB-induced phosphorylation of Extracellular signal-Regulated Kinases (ERKs), which in turn inhibits the activation of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[1] This pathway is crucial in cell proliferation and inflammation.
Activation of the SIRT1/AMPK Signaling Pathway
This compound activates Sirtuin 1 (SIRT1), which subsequently promotes the phosphorylation and activation of AMP-activated protein kinase (AMPK).[2] This pathway plays a central role in regulating cellular energy homeostasis and metabolism.
Experimental Protocols
The following are detailed protocols for key in vitro assays to study the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell viability using a colorimetric MTS assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., JB6 P+, Caco-2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Western Blot Analysis for Protein Phosphorylation
This protocol details the detection of phosphorylated proteins (e.g., p-ERK, p-AMPK) and total protein levels in this compound-treated cells.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AMPK, anti-AMPK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol Workflow:
Detailed Steps:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at a constant voltage.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Measurement of Anti-inflammatory Effects (Cytokine ELISA)
This protocol is for quantifying the levels of pro-inflammatory or anti-inflammatory cytokines in the supernatant of this compound-treated cells.
Materials:
-
24-well cell culture plates
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
LPS (Lipopolysaccharide) for stimulation
-
This compound
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-10)
-
Microplate reader
Detailed Steps:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stop solution.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Antioxidant Capacity Assays (DPPH and ABTS)
These protocols are for assessing the free radical scavenging activity of this compound.
DPPH Assay:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add various concentrations of this compound.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
ABTS Assay:
-
Generate the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS solution with potassium persulfate.
-
In a 96-well plate, add various concentrations of this compound.
-
Add the ABTS•+ solution to each well and incubate for a short period.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ radical scavenging activity.
These protocols provide a solid foundation for investigating the cellular effects of this compound. For specific applications, further optimization of concentrations, incubation times, and cell types may be necessary.
References
Norathyriol: A Potent Inducer of G2/M Cell Cycle Arrest in JB6 P+ Cells
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Norathyriol, a natural xanthone and a metabolite of mangiferin found in mangoes and other plants, has emerged as a promising chemopreventive agent.[1] Research has demonstrated its ability to inhibit cell proliferation in mouse skin epidermal JB6 P+ cells by inducing cell cycle arrest at the G2/M phase.[1][2] This document provides a detailed overview of the effects of this compound on JB6 P+ cells, including its mechanism of action, quantitative data on its efficacy, and comprehensive protocols for key experimental procedures.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily by targeting the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1][3] It acts as a direct inhibitor of ERK1 and ERK2 kinases, binding to the ATP-binding site in a competitive manner.[1][4] This inhibition of ERK1/2 activity attenuates the downstream phosphorylation cascade, leading to the suppression of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[1] Additionally, this compound has been shown to attenuate the phosphorylation of Akt, another critical kinase involved in cell survival and proliferation.[5] The culmination of these molecular events is the induction of G2/M phase cell cycle arrest, thereby inhibiting the neoplastic transformation of JB6 P+ cells.[1][5]
Data Presentation
Table 1: Effect of this compound on JB6 P+ Cell Viability
| This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |
| 0 (DMSO control) | 24 | 100 |
| 1 | 24 | ~100 |
| 10 | 24 | ~80 |
| 25 | 24 | ~60 |
| 50 | 24 | ~50 |
| 0 (DMSO control) | 48 | 100 |
| 1 | 48 | ~100 |
| 10 | 48 | ~60 |
| 25 | 48 | ~40 |
| 50 | 48 | ~30 |
Data compiled from MTS assays.[2][3]
Table 2: Effect of this compound on Cell Cycle Distribution in JB6 P+ Cells (72 hours)
| This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (DMSO control) | 58.3 | 28.1 | 13.6 |
| 1 | 55.2 | 26.5 | 18.3 |
| 10 | 45.1 | 15.2 | 39.7 |
| 25 | 30.2 | 10.5 | 59.3 |
Data represents the percentage of cells in each phase of the cell cycle after 72 hours of treatment.[4]
Table 3: Inhibitory Effect of this compound on Kinase Activity
| Kinase | This compound Concentration (µM) | Inhibition of Activity |
| ERK1 | 10 | Strong Suppression |
| ERK2 | 10 | Strong Suppression |
In vitro kinase assay results.[4]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: JB6 P+ mouse skin epidermal cells.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to the desired final concentrations. The final DMSO concentration in the medium should not exceed 0.1%.
-
Treatment: Seed JB6 P+ cells in appropriate culture vessels. Once the cells reach the desired confluency (e.g., 60-70%), replace the medium with fresh medium containing the indicated concentrations of this compound or DMSO as a vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on propidium iodide (PI) staining of DNA to determine the cell cycle distribution.
-
Cell Preparation:
-
Seed 8 x 10^4 JB6 P+ cells per well in 6-well plates and culture overnight.
-
Starve the cells in serum-free MEM for 24 hours to synchronize them.
-
Treat the cells with varying concentrations of this compound (0, 1, 10, 25 µM) in 5% FBS/MEM for the desired duration (e.g., 24, 48, or 72 hours).[3][4]
-
Harvest both floating and attached cells by trypsinization and centrifugation at 500 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1 ml of ice-cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 0.5 ml of PI staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting the phosphorylation status of key signaling proteins.
-
Cell Lysis:
-
Treat JB6 P+ cells with this compound as described in the cell culture protocol.
-
For experiments involving UVB, expose the cells to UVB radiation (e.g., 4 kJ/m²) after this compound treatment.[3]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
In Vitro Kinase Assay
This protocol is to determine the direct inhibitory effect of this compound on ERK kinase activity.
-
Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing active ERK1 or ERK2 kinase, a suitable substrate (e.g., GST-p90RSK fusion protein), and assay buffer.[4]
-
-
Inhibition Assay:
-
Add this compound at the desired concentration (e.g., 10 µM) or DMSO as a control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Analyze the phosphorylation of the substrate by autoradiography (if using [γ-32P]ATP) or by Western blotting with a phospho-specific antibody.
-
Use Coomassie blue staining to ensure equal loading of the substrate protein.
-
Visualizations
Caption: this compound inhibits ERK1/2, leading to G2/M cell cycle arrest.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Workflow for Western blot analysis.
References
- 1. This compound suppresses skin cancers induced by solar ultraviolet radiation by targeting ERK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses solar UV-induced skin cancer by targeting ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses transformation in JB6 P+ cells by the inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Norathyriol from Mangiferin via Microbial Transformation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Norathyriol, the aglycone of mangiferin, has garnered significant scientific interest due to its enhanced bioavailability and potent biological activities compared to its parent compound.[1][2][3][4] Mangiferin, a C-glycosylxanthone, exhibits poor oral bioavailability, limiting its therapeutic potential.[1][2][3][4][5][6] However, upon oral administration, mangiferin is metabolized by the gut microbiota into the more readily absorbed this compound, which is believed to be responsible for many of the observed pharmacological effects.[1][2][3][4][7][8] This document provides detailed protocols for the synthesis of this compound from mangiferin using microbial transformation methods, which offer an efficient and environmentally friendly alternative to chemical synthesis. The protocols are based on published research utilizing human fecal cultures and isolated bacterial strains. Additionally, this document summarizes key quantitative data and visualizes relevant biological signaling pathways of this compound.
I. Quantitative Data Summary
The following tables summarize the quantitative data related to the biotransformation of mangiferin to this compound and the biological activities of this compound.
Table 1: Biotransformation Yield of this compound from Mangiferin
| Microbial Source | Transformation Conditions | Yield of this compound | Reference |
| Human Fecal Matrix (Volunteer 1) | Anaerobic fermentation, 120 hours | 9.7 mg (>98% pure) | [9] |
| Bacillus sp. KM7-1 (Resting Cells) | Aerobic cultivation at 50°C, then conversion from 1 mM mangiferin | High formation | [5][10][11] |
| Acinetobacter sp. SM902 | Aerobic, synthetic medium with mangiferin as sole carbon source | Production confirmed | [12] |
Table 2: Comparative Biological Activity (IC50 Values)
| Target/Assay | This compound (IC50) | Mangiferin (IC50) | Acarbose (IC50) | Reference |
| α-glucosidase | 3.12 µM | 358.54 µM | 479.2 µM | [8][11][13] |
| Xanthine Oxidase | 44.6 µM | Inactive | - | [11] |
| Caco-2 (colon cancer) cells | 51.0 µM | ≥ 100 µM | - | [9] |
| A240286S (lung adenocarcinoma) cells | 51.1 µM (cytostatic) | ≥ 100 µM | - | [9] |
| PPARα | 92.8 µM | - | - | [13] |
| PPARβ | 102.4 µM | - | - | [13] |
| PPARγ | 153.5 µM | - | - | [13] |
Table 3: In Vivo Hypouricemic Effect of this compound in Mice
| Dose of this compound | Serum Urate Level Reduction | Reference |
| 0.92 mg/kg | 27.0% | [5][13] |
| 1.85 mg/kg | 33.6% | [5][13] |
| 3.7 mg/kg | 37.4% | [5][13] |
II. Experimental Protocols
The following are detailed protocols for the synthesis of this compound from mangiferin using microbial methods.
Protocol 1: this compound Synthesis via Anaerobic Fermentation with Human Fecal Matrix
This protocol is adapted from the methodology described for the transformation of mangiferin by human gut microbiota.[9]
1. Materials and Reagents:
-
Mangiferin
-
Fresh human fecal samples from healthy volunteers
-
Anaerobic fermentation medium (e.g., Gifu Anaerobic Broth)
-
Phosphate-buffered saline (PBS), anaerobic
-
C18 Solid Phase Extraction (SPE) columns
-
Methanol
-
Water, deionized
-
HPLC system with a C18 column
-
Semi-preparative HPLC system
-
NMR spectrometer
-
Mass spectrometer
2. Experimental Procedure:
-
Fecal Slurry Preparation:
-
Homogenize fresh fecal samples in anaerobic PBS to create a fecal slurry.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Anaerobic Fermentation:
-
In an anaerobic chamber, add the fecal slurry to the anaerobic fermentation medium.
-
Add mangiferin to the culture to a final concentration of 1 mM.
-
Incubate the culture under anaerobic conditions at 37°C for up to 120 hours.
-
Monitor the conversion of mangiferin to this compound periodically by taking aliquots for HPLC analysis.
-
-
Extraction and Purification:
-
After 120 hours, centrifuge the fermentation broth to pellet the bacterial cells and fecal debris.
-
Load the supernatant onto a pre-conditioned C18 SPE column.
-
Wash the column with deionized water to remove salts and polar impurities.
-
Elute the xanthones with methanol.
-
Concentrate the methanol eluate under reduced pressure.
-
-
Purification by Semi-preparative HPLC:
-
Dissolve the concentrated extract in a suitable solvent (e.g., methanol).
-
Purify this compound from the extract using a semi-preparative HPLC system with a C18 column. Use a gradient of water and methanol or acetonitrile as the mobile phase.
-
Collect the fractions corresponding to the this compound peak.
-
-
Structure Confirmation:
-
Confirm the identity and purity of the isolated this compound using HPLC, mass spectrometry, and NMR spectroscopy.[9]
-
Protocol 2: this compound Synthesis using Bacillus sp. KM7-1
This protocol is based on the use of an isolated bacterial strain for the bioconversion of mangiferin.[5][10][11]
1. Materials and Reagents:
-
Bacillus sp. KM7-1
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Mangiferin
-
Phosphate buffer
-
Centrifuge
-
Incubator
-
HPLC system with a C18 column
2. Experimental Procedure:
-
Bacterial Culture:
-
Inoculate Bacillus sp. KM7-1 into the growth medium.
-
Incubate the culture aerobically at 50°C with shaking until it reaches the desired cell density.
-
-
Preparation of Resting Cells:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with phosphate buffer to remove residual medium.
-
Resuspend the cells in a minimal volume of phosphate buffer to create a concentrated resting cell suspension.
-
-
Biotransformation:
-
Extraction and Analysis:
-
Centrifuge the reaction mixture to separate the bacterial cells.
-
Analyze the supernatant directly by HPLC to quantify the amount of this compound produced.
-
For purification, follow the extraction and purification steps outlined in Protocol 1.
-
III. Visualizations: Signaling Pathways and Experimental Workflow
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: Workflow for microbial synthesis of this compound from mangiferin.
Diagram 2: this compound's Role in Hepatic Lipid Metabolism
Caption: this compound activates SIRT-1/AMPK signaling to reduce lipogenesis.[14]
Diagram 3: this compound's Effect on Glucose Metabolism
Caption: this compound enhances glucose uptake and insulin sensitivity via AMPK activation.[7]
Disclaimer: These protocols are intended for research purposes only by qualified individuals. Appropriate safety precautions should be taken when handling biological materials and chemicals. The efficiency of microbial transformation can vary depending on the specific bacterial strains and experimental conditions. Optimization may be required.
References
- 1. Gut microbiota-mediated conversion of mangiferin to this compound alters short chain fatty acid and urate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gut microbiota-mediated conversion of mangiferin to this compound alters short chain fatty acid and urate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. In Vitro and In Vivo Effects of this compound and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cleavage of mangiferin by Acinetobacter SM902 isolated from Mangifera indica rhizosphere: Production of this compound and other phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mangiferin Improves Hepatic Lipid Metabolism Mainly Through Its Metabolite-Norathyriol by Modulating SIRT-1/AMPK/SREBP-1c Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norathyriol in Hyperuricemia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of norathyriol, a natural xanthone, in preclinical research models of hyperuricemia and gout. This document includes summaries of quantitative data, detailed experimental protocols for in vivo and in vitro studies, and visualizations of relevant biological pathways and workflows.
Introduction to this compound for Hyperuricemia
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. This compound has emerged as a promising therapeutic candidate due to its dual mechanism of action: it both reduces the production of uric acid and enhances its excretion. It acts by inhibiting xanthine oxidase (XO), the key enzyme in the purine metabolism pathway that produces uric acid, and by promoting the renal excretion of uric acid through the upregulation of organic anion transporter 1 (OAT1).
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Hyperuricemia
| This compound Dose (mg/kg) | Route of Administration | Serum Uric Acid Reduction (%) | Reference |
| 0.92 | Intragastric | 27.0% | [1][2] |
| 1.85 | Intragastric | 33.6% | [1][2] |
| 3.70 | Intragastric | 37.4% | [1][2] |
| 0.5 - 4.0 | Not Specified | Dose-dependent decrease |
Table 2: In Vitro Xanthine Oxidase Inhibition by this compound
| Parameter | Value | Method | Reference |
| IC50 | 44.6 µM | Spectrophotometric Assay | [1][2] |
| Inhibition Type | Uncompetitive | Lineweaver-Burk Plot Analysis | [1] |
Experimental Protocols
In Vivo Hyperuricemia Model in Mice
This protocol describes the induction of hyperuricemia in mice using potassium oxonate and hypoxanthine, and the subsequent treatment with this compound to evaluate its uric acid-lowering effects.
Materials:
-
Male Kunming mice (or other suitable strain)
-
This compound
-
Potassium Oxonate (PO)
-
Hypoxanthine (HX)
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose, CMC-Na)
-
Blood collection supplies (e.g., retro-orbital sinus capillary tubes, microcentrifuge tubes)
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Normal Control (NC)
-
Hyperuricemic Model (HUA)
-
This compound Treatment (e.g., 0.92, 1.85, and 3.7 mg/kg)
-
Positive Control (e.g., Allopurinol or Febuxostat)
-
-
Hyperuricemia Induction:
-
One hour prior to the administration of this compound or control substances, induce hyperuricemia in all groups except the NC group.
-
Administer potassium oxonate (e.g., 300 mg/kg) via intraperitoneal (i.p.) injection.
-
Simultaneously, administer hypoxanthine (e.g., 300 mg/kg) via oral gavage (p.o.).
-
-
This compound Administration:
-
Prepare suspensions of this compound in the vehicle at the desired concentrations.
-
Administer the this compound suspensions or the vehicle to the respective groups via oral gavage. This is typically done once daily for a period of 7 days.
-
-
Sample Collection:
-
One hour after the final administration on day 7, collect blood samples from the retro-orbital sinus.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Biochemical Analysis:
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Workflow for In Vivo Hyperuricemia Model
Caption: Workflow for the in vivo hyperuricemia mouse model.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol details a spectrophotometric method to determine the inhibitory effect of this compound on xanthine oxidase activity.
Materials:
-
This compound
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Prepare various concentrations of this compound and allopurinol.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
This compound solution (or allopurinol/vehicle for controls)
-
Xanthine oxidase solution
-
-
Incubate the mixture at room temperature for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the xanthine solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals to monitor the formation of uric acid.
-
-
Calculation:
-
Calculate the rate of uric acid formation for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Assessment of Renal OAT1 Expression (Western Blot)
This protocol provides a general method for assessing the effect of this compound on the protein expression of the renal urate transporter OAT1 in kidney tissue from treated animals.
Materials:
-
Kidney tissue from animals in the in vivo study
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibody against OAT1
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize kidney tissue samples in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for OAT1 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Also, probe for a loading control protein.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the OAT1 signal to the loading control to determine relative protein expression.
-
In Vitro Model of Gouty Inflammation
This protocol describes how to assess the anti-inflammatory potential of this compound in a cell-based model of gouty inflammation using monosodium urate (MSU) crystals.
Materials:
-
THP-1 human monocytic cell line (or other suitable macrophages)
-
PMA (phorbol 12-myristate 13-acetate) for differentiation
-
This compound
-
Monosodium Urate (MSU) crystals
-
Cell culture medium (e.g., RPMI-1640)
-
ELISA kits for IL-1β and TNF-α
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in appropriate media.
-
Differentiate the monocytes into macrophages by treating with PMA for 24-48 hours.
-
-
This compound Pre-treatment:
-
Pre-treat the differentiated macrophages with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
-
MSU Crystal Stimulation:
-
Stimulate the cells with MSU crystals to induce an inflammatory response.
-
-
Sample Collection:
-
After a 24-hour incubation period, collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Measure the concentrations of the pro-inflammatory cytokines IL-1β and TNF-α in the supernatants using ELISA kits.
-
-
Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the MSU-stimulated control group to determine the anti-inflammatory effect.
-
Signaling Pathways
Dual Mechanism of Action of this compound in Hyperuricemia
Caption: this compound's dual action on uric acid levels.
MSU Crystal-Induced Inflammatory Pathway in Gout
Caption: The central role of the NLRP3 inflammasome in gout.
References
Troubleshooting & Optimization
Norathyriol Solubility in DMSO: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norathyriol and its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is generally considered soluble in DMSO. While comprehensive public data on its solubility curve is limited, suppliers indicate that it is possible to prepare stock solutions at concentrations of 10 mM.[1] One protocol suggests that a solvent mixture containing 10% DMSO can achieve a this compound concentration of ≥ 2.5 mg/mL.[2]
Q2: I am observing precipitation or incomplete dissolution of this compound in DMSO. What are the common causes?
A2: Several factors can contribute to poor solubility of this compound in DMSO:
-
Compound Purity: Impurities in the this compound sample can affect its solubility.
-
Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[3]
-
Temperature: The solubility of many compounds, including those in the xanthone class, is temperature-dependent.[4][5] Lower ambient temperatures can lead to decreased solubility.
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in DMSO under your current conditions.
Q3: Are there any recommended storage conditions for this compound stock solutions in DMSO?
A3: To maintain the integrity and solubility of your this compound stock solution, it is recommended to:
-
Store solutions in tightly sealed vials to prevent moisture absorption and evaporation.
-
Store at low temperatures (-20°C or -80°C) for long-term stability.
-
Minimize freeze-thaw cycles, as this can affect compound stability and solubility.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide
Issue: this compound is not fully dissolving in DMSO at room temperature.
This troubleshooting guide provides a step-by-step approach to address common solubility challenges with this compound in DMSO.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Quantitative Data Summary
The following table summarizes the available quantitative and semi-quantitative data on this compound solubility.
| Compound | Solvent System | Concentration Achieved | Notes |
| This compound | 100% DMSO | 10 mM | Information from commercial suppliers. |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.61 mM) | This is a clear solution, saturation point is not known.[2] |
Experimental Protocols
Protocol 1: Standard Dissolution in 100% DMSO
This protocol outlines the standard procedure for preparing a this compound stock solution in pure DMSO.
-
Preparation:
-
Ensure your this compound is of high purity.
-
Use anhydrous or low-water content DMSO. It is good practice to use a fresh, unopened bottle or a properly stored bottle with minimal exposure to the atmosphere.
-
-
Procedure:
-
Weigh the desired amount of this compound into a sterile, dry vial.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex the solution for 1-2 minutes at room temperature.
-
Visually inspect for any undissolved particles.
-
Protocol 2: Enhancing Solubility with Gentle Heating and Sonication
If precipitation or incomplete dissolution occurs with the standard protocol, the following steps can be taken.[2]
-
Gentle Heating:
-
Place the vial containing the this compound-DMSO mixture in a water bath set to 30-40°C.
-
Periodically vortex the vial while it is warming.
-
Caution: Avoid excessive heat, as it may degrade the compound.
-
-
Sonication:
-
If heating alone is insufficient, place the vial in a bath sonicator.
-
Sonicate in short bursts (e.g., 5-10 minutes) to avoid overheating the sample.
-
Visually inspect the solution for dissolution between sonication intervals.
-
Protocol 3: Co-Solvent System for Improved Solubility
For applications where pure DMSO is not essential, a co-solvent system can significantly enhance solubility. The following is based on a published protocol.[2]
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
-
Co-Solvent Mixture Preparation (for a 1 mL final volume):
-
To 400 µL of PEG300, add 100 µL of your this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This will result in a clear solution with a this compound concentration of ≥ 2.5 mg/mL.
-
Factors Influencing this compound Solubility
Several key factors can influence the solubility of phenolic compounds like this compound. Understanding these can aid in troubleshooting and optimizing experimental conditions.
Caption: Key factors that can influence the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ziath.com [ziath.com]
- 4. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Norathyriol In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Norathyriol dosage and experimental design for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: The effective dosage of this compound in in vivo studies can vary depending on the animal model and the specific biological effect being investigated. Based on published studies, a common starting point for mice is in the range of 0.92 to 3.7 mg/kg body weight, administered intragastrically.[1][2][3] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q2: How should I prepare this compound for oral administration in animal studies?
A2: this compound has limited water solubility. A common method for preparing a solution for oral gavage is to use a vehicle consisting of a mixture of solvents. One suggested protocol involves preparing a stock solution in DMSO and then diluting it with other vehicles like PEG300, Tween-80, and saline.[1] For example, a final solution could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is crucial to ensure the compound is fully dissolved, which may require heating and/or sonication.[1] Always prepare the working solution fresh on the day of use.[1]
Q3: What are the known signaling pathways modulated by this compound in vivo?
A3: this compound has been shown to modulate key metabolic signaling pathways. Notably, it is involved in the regulation of hepatic lipid metabolism through the SIRT-1/AMPK/SREBP-1c signaling cascade.[4] It also plays a role in improving glucose metabolism by activating AMP-activated protein kinase (AMPK).[5]
Q4: My in vivo results with this compound are not consistent. What could be the issue?
A4: Inconsistent results can arise from several factors:
-
Compound Solubility and Stability: As this compound is poorly soluble in water, incomplete dissolution or precipitation in the dosing solution can lead to variable dosing.[6] Ensure your preparation method is robust and visually inspect the solution for any precipitates before administration.
-
Animal Model Variability: The genetic background, age, and health status of the animals can influence the outcome. Ensure that your animals are properly randomized and that control and experimental groups are matched.
-
Gavage Technique: Improper oral gavage technique can lead to stress, injury, or incorrect dosage delivery, all of which can affect the results. Ensure that personnel are well-trained in this procedure.
-
Metabolism of this compound: this compound is a metabolite of Mangiferin and undergoes extensive phase II metabolism in vivo, including glucuronidation and sulfation.[7][8] The metabolic rate can vary between animals, potentially affecting the bioavailability and efficacy of the compound.
Q5: Should I use this compound or its parent compound, Mangiferin, in my studies?
A5: The choice depends on your research question. Mangiferin has very low oral bioavailability (around 1.2%), and its biological effects are largely attributed to its metabolite, this compound.[2][9] If you are investigating the effects of the active compound directly, using this compound may provide more direct and potent results.[2][4] Studies have shown that this compound can be more potent than Mangiferin in certain assays.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect at the expected dose | Inadequate bioavailability due to poor solubility. | Optimize the vehicle for administration. Consider using a formulation with co-solvents like DMSO, PEG300, and Tween-80 to improve solubility.[1] Perform a pilot study with a higher dose range. |
| Rapid metabolism of this compound. | Analyze plasma or tissue samples to determine the pharmacokinetic profile of this compound in your animal model. This can help in adjusting the dosing frequency. | |
| High variability in animal response | Inconsistent dosing due to precipitation of the compound. | Prepare fresh dosing solutions for each administration and ensure complete dissolution, using sonication or gentle heating if necessary.[1] Visually inspect the solution before each gavage. |
| Differences in gut microbiota. | The gut microbiome can influence the metabolism of xenobiotics. Ensure that all animals are housed under identical conditions and have access to the same diet and water to minimize variations in gut flora. | |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | The dose may be too high for the specific animal strain or model. | Immediately reduce the dosage or cease administration. Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your model. |
| Vehicle toxicity. | Ensure the vehicle composition is well-tolerated. Run a control group that receives only the vehicle to rule out any adverse effects from the solvents themselves. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound on Serum Urate Levels in Mice
| Dosage (mg/kg) | Administration Route | Animal Model | % Decrease in Serum Urate | Reference |
| 0.92 | Intragastric | Kunming mice | 27.0% | [1][2][3] |
| 1.85 | Intragastric | Kunming mice | 33.6% | [1][2][3] |
| 3.7 | Intragastric | Kunming mice | 37.4% | [1][2][3] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| α-glucosidase | Enzyme inhibition | 3.12 µM | [1][6] |
| PPARα | Transactivation | 92.8 µM | [1] |
| PPARβ | Transactivation | 102.4 µM | [1] |
| PPARγ | Transactivation | 153.5 µM | [1] |
| Xanthine Oxidase | Enzyme inhibition | 44.6 µM | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
-
Working Solution Preparation (Example for a 1 mL final volume):
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
The final concentration of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
-
Administration:
-
Administer the freshly prepared solution to the animals via oral gavage at the desired dosage.
-
Protocol 2: A Typical In Vivo Study Workflow for Assessing the Hypouricemic Effect of this compound
-
Animal Acclimatization:
-
House adult Kunming mice (18-22 g) in a controlled environment for at least one week before the experiment. Provide free access to standard chow and water.
-
-
Model Induction (Optional):
-
If studying a disease model, induce the condition as per the established protocol (e.g., hyperuricemia induction).
-
-
Grouping and Dosing:
-
Sample Collection:
-
At the end of the treatment period, collect blood samples from the animals via an appropriate method (e.g., retro-orbital sinus puncture or cardiac puncture under anesthesia).
-
-
Biochemical Analysis:
-
Separate the serum and measure the uric acid levels using a commercial assay kit.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypouricaemic action of mangiferin results from metabolite this compound via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mangiferin Improves Hepatic Lipid Metabolism Mainly Through Its Metabolite-Norathyriol by Modulating SIRT-1/AMPK/SREBP-1c Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In Vitro and In Vivo Effects of this compound and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, Metabolism, and Pharmacokinetics Profiles of this compound, an Aglycone of Mangiferin, in Rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Norathyriol C-deglycosylation from Mangiferin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the C-deglycosylation of mangiferin to produce norathyriol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the C-deglycosylation of mangiferin to this compound?
A1: The two primary methods for this conversion are chemical hydrolysis and microbial biotransformation. Chemical methods typically involve strong acids with a nucleophilic agent, while microbial methods utilize specific bacterial strains that can enzymatically cleave the C-glycosidic bond.
Q2: Which chemical method is recommended for efficient C-deglycosylation of mangiferin?
A2: A highly effective method involves the use of resorcinol in the presence of dilute hydrochloric acid (e.g., 3N HCl) under reflux conditions. This method is considered more environmentally friendly and can provide good yields of this compound.[1]
Q3: What bacterial species are known to convert mangiferin to this compound?
A3: Several bacterial species isolated from various environments have been shown to perform this biotransformation. Notably, Acinetobacter sp. SM902, isolated from the rhizosphere of Mangifera indica, and Bacillus sp. KM7-1, isolated from the mouse intestine, are capable of this conversion.[2][3][4] Additionally, anaerobic fermentation with human fecal matter has also been shown to produce this compound from mangiferin.[5]
Q4: What is the underlying mechanism of microbial C-deglycosylation?
A4: The microbial conversion of mangiferin to this compound is a two-step enzymatic process. First, an oxidoreductase enzyme oxidizes the 3'-hydroxyl group of the glucose moiety of mangiferin. Subsequently, a C-C bond-cleaving enzyme (a C-glycoside deglycosidase) catalyzes the elimination of the aglycone (this compound) from the oxidized intermediate.[6][7][8]
Q5: What are the potential advantages of using a microbial method over a chemical method?
A5: Microbial methods offer the advantage of proceeding under milder reaction conditions, avoiding the use of harsh acids and reagents. This can lead to a more environmentally friendly process with potentially fewer side products, simplifying purification.[4]
Troubleshooting Guides
Chemical C-deglycosylation (Resorcinol/HCl Method)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No this compound Yield | 1. Incomplete reaction. 2. Degradation of mangiferin or this compound. 3. Insufficient acid concentration. | 1. Ensure the reaction is refluxed for the recommended time (e.g., 6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Avoid excessively high temperatures or prolonged reaction times. Mangiferin is susceptible to degradation in highly alkaline conditions. 3. Use the recommended concentration of hydrochloric acid (e.g., 3N). |
| Presence of Multiple Byproducts | 1. Side reactions due to harsh conditions. 2. Formation of homomangiferin or other related xanthones. | 1. Use the milder resorcinol method over harsher phenol-based methods. 2. Optimize reaction time and temperature to minimize byproduct formation. Isomangiferin and homomangiferin are known potential byproducts.[9] |
| Difficulty in Purifying this compound | 1. Inefficient removal of resorcinol. 2. Similar polarity of byproducts to this compound. | 1. After neutralizing the reaction, ensure thorough washing of the crude product with water to remove water-soluble impurities like resorcinol. 2. Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in n-hexane) for purification. Monitor fractions by TLC. |
Microbial C-deglycosylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion Rate of Mangiferin | 1. Suboptimal fermentation conditions (pH, temperature, aeration). 2. Low enzymatic activity of the bacterial strain. 3. Presence of inhibitors in the culture medium. | 1. Optimize fermentation parameters for the specific strain. For Bacillus sp., a temperature of 37°C and initial pH of 7.0 have been shown to be effective for growth.[10] 2. Ensure the bacterial culture is in the optimal growth phase for enzyme production. For some bacteria, the C-glycoside cleaving enzyme is inducible and may require the presence of mangiferin in the culture medium. 3. Analyze the composition of the culture medium for any potential enzyme inhibitors. |
| Inconsistent this compound Production | 1. Variability in inoculum size or age. 2. Genetic instability of the bacterial strain. | 1. Standardize the inoculum preparation, including the age and density of the bacterial culture. 2. Re-isolate and verify the activity of the bacterial strain from a stock culture. |
| Difficulty in Extracting this compound | 1. Inefficient extraction from the fermentation broth. 2. Emulsion formation during liquid-liquid extraction. | 1. Use a suitable organic solvent like ethyl acetate for extraction. Multiple extractions may be necessary.[11][12][13] 2. Centrifuge the mixture to break any emulsions formed during the extraction process. |
Data Presentation
Table 1: Comparison of Chemical C-deglycosylation Methods for this compound Production
| Method | Acid | Additive | Reaction Time | Yield of Crude this compound |
| Resorcinol | 3N HCl | Resorcinol (1.5 equiv.) | 6 hours | 71% |
Data synthesized from patent literature describing an environmentally friendly method.[1]
Table 2: Microbial Strains and Conditions for this compound Production
| Bacterial Strain | Cultivation Conditions | Biotransformation Conditions | Observed Conversion |
| Acinetobacter sp. SM902 | Synthetic medium with mangiferin as the sole carbon source. | Aerobic | This compound production confirmed. |
| Bacillus sp. KM7-1 | Nutrient Broth (NB), 50°C, 3 days, aerobic, static. | Resting cells at 37°C, aerobic, 24 hours. | Complete conversion of 1 mM mangiferin.[14] |
| Human Fecal Matrix | Anaerobic fermentation in BHI broth. | 37°C, anaerobic. | This compound detected as the major metabolite.[5] |
Experimental Protocols
Protocol 1: Chemical C-deglycosylation of Mangiferin using Resorcinol and HCl
-
Reaction Setup: In a round-bottom flask, add mangiferin (1 equivalent), resorcinol (1.5 equivalents), and 3N hydrochloric acid.
-
Reflux: Heat the mixture to reflux (approximately 150°C) and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral.
-
Stir the neutralized mixture for 30 minutes.
-
Filter the resulting precipitate and wash the solid thoroughly with water to remove any unreacted resorcinol and salts.
-
Dry the crude this compound under vacuum.[1]
-
-
Purification:
-
The crude product can be further purified by column chromatography on silica gel using a suitable solvent gradient, such as ethyl acetate in n-hexane.
-
Alternatively, recrystallization from a solvent like ethyl acetate can be performed.
-
Protocol 2: Microbial C-deglycosylation of Mangiferin using Bacillus sp. KM7-1
-
Bacterial Culture:
-
Inoculate Bacillus sp. KM7-1 in Nutrient Broth (NB).
-
Incubate at 50°C for 3 days under aerobic, static conditions.[14]
-
-
Cell Harvesting:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to obtain resting cells.
-
-
Biotransformation:
-
Resuspend the resting cells in a buffer containing mangiferin (e.g., 1 mM).
-
Incubate the mixture at 37°C for 24 hours under aerobic conditions with shaking.[14]
-
-
Extraction and Purification:
-
Centrifuge the reaction mixture to separate the bacterial cells.
-
Extract the supernatant multiple times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography as described in Protocol 1.
-
Mandatory Visualizations
Caption: Enzymatic pathway of mangiferin C-deglycosylation.
Caption: Workflow for chemical C-deglycosylation of mangiferin.
References
- 1. KR20190055918A - Preparing method of this compound using eco-friendly C-deglycosylation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Teruhiko Nitoda - Aerobic bioconversion of C-glycoside mangiferin into its aglycone this compound by an isolated mouse intestinal bacterium - Papers - researchmap [researchmap.jp]
- 4. Cleavage of mangiferin by Acinetobacter SM902 isolated from Mangifera indica rhizosphere: Production of this compound and other phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FAD-dependent C-glycoside–metabolizing enzymes in microorganisms: Screening, characterization, and crystal structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-Glycoside metabolism in the gut and in nature: Identification, characterization, structural analyses and distribution of C-C bond-cleaving enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study on Optimizing Nutrition and Fermentation Conditions for Compound Bacillus spp. [scirp.org]
- 11. dc.etsu.edu [dc.etsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Technical Support Center: Interpreting Norathyriol's Metabolic Profile in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolic profile of norathyriol in rats.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic fate of this compound in rats?
A1: this compound, the aglycone of mangiferin, undergoes extensive phase II metabolism in rats. You can expect to find a variety of conjugated metabolites, including methylated, glucuronidated, sulfated, and glycosylated forms.[1][2][3] Glucuronide and sulfate conjugates are the predominant forms found in vivo after administration.[2][3][4]
Q2: How many metabolites of this compound are typically identified in rats?
A2: Studies have identified a total of 21 metabolites of this compound in rats.[1][2][3][4] A significant portion of these metabolites, around 15, have also been identified in in-vitro studies using rat hepatocytes, indicating substantial hepatic metabolism.[2][3]
Q3: What is the bioavailability of this compound in rats?
A3: this compound is considered to be well-absorbed in rats, with an absolute bioavailability of approximately 30.4%.[1][2][3] This is significantly higher than its parent compound, mangiferin.
Q4: Why am I detecting very low levels of the parent this compound in plasma samples?
A4: This is an expected finding. Due to extensive and rapid phase II metabolism, glucuronide and sulfate conjugates of this compound are the main forms present in systemic circulation.[2][3][4] To accurately quantify the total exposure to this compound, it is recommended to perform enzymatic hydrolysis of the plasma samples using β-glucuronidase and sulfatase prior to analysis. This will convert the conjugated metabolites back to the parent this compound for detection.
Q5: I am observing a double-peak phenomenon in the plasma concentration-time profile of this compound. Is this normal?
A5: Yes, a double-peak phenomenon in the concentration of this compound has been observed in the portal vein, which is indicative of enterohepatic circulation. This process can prolong the exposure of the compound in the body.
Troubleshooting Guides
Issue 1: Poor recovery of this compound and its metabolites from biological samples.
-
Possible Cause: Inefficient extraction method.
-
Troubleshooting Steps:
-
Optimize Protein Precipitation: Ensure complete protein precipitation. Test different organic solvents like acetonitrile or methanol, or a combination. The addition of a small amount of acid (e.g., formic acid) can improve the recovery of some metabolites.
-
Solid-Phase Extraction (SPE): For cleaner samples and better recovery, consider using a solid-phase extraction method. The choice of SPE cartridge (e.g., C18, mixed-mode) should be optimized based on the polarity of this compound and its metabolites.
-
Prevent Degradation: this compound and its conjugates may be susceptible to degradation. Keep samples on ice during processing and store them at -80°C. The addition of antioxidants like ascorbic acid to the samples might be beneficial.
-
Issue 2: Inconsistent quantification of this compound metabolites.
-
Possible Cause: Instability of conjugates, or issues with the analytical method.
-
Troubleshooting Steps:
-
Enzymatic Hydrolysis Efficiency: If you are quantifying total this compound after hydrolysis, ensure the efficiency of the β-glucuronidase and sulfatase enzymes. Optimize incubation time, temperature, and pH. Use a known conjugated standard to validate the hydrolysis efficiency.
-
LC-MS/MS Method Validation: Thoroughly validate your LC-MS/MS method for linearity, accuracy, precision, and matrix effects for both the parent compound and available metabolite standards.
-
Internal Standard Selection: Use a suitable internal standard that has similar chemical properties and extraction recovery to this compound and its metabolites.
-
Issue 3: Difficulty in identifying specific this compound conjugates.
-
Possible Cause: Lack of authentic standards and complex fragmentation patterns.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements and elemental compositions of the parent and fragment ions. This will aid in the tentative identification of the metabolites.
-
Tandem MS (MS/MS) Fragmentation Analysis: Carefully analyze the MS/MS fragmentation patterns. Glucuronide conjugates typically show a neutral loss of 176 Da, while sulfate conjugates show a loss of 80 Da. Methylation results in a mass shift of 14 Da.
-
In Vitro Metabolism Studies: Incubate this compound with rat liver microsomes or hepatocytes. The metabolites generated in vitro can be compared with the in vivo samples to confirm their origin.
-
Data Presentation
Table 1: Summary of this compound Metabolites Identified in Rats
| Metabolite Type | Number Identified | Primary Metabolic Pathway |
| Methylated Conjugates | Multiple | Phase II |
| Glucuronidated Conjugates | Multiple | Phase II |
| Sulfated Conjugates | Multiple | Phase II |
| Glycosylated Conjugates | Multiple | Phase II |
| Total Metabolites | 21 |
Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Rats
| Parameter | Intragastric (150 mg/kg) | Intravenous (1 mg/kg) |
| Tmax (h) | 0.5 ± 0.2 | 0.083 (first sampling point) |
| Cmax (ng/mL) | 185.6 ± 73.4 | 1056.2 ± 183.5 |
| AUC(0-t) (ng·h/mL) | 1043.7 ± 312.8 | 343.8 ± 54.7 |
| Absolute Bioavailability (%) | 30.4 | - |
Experimental Protocols
1. Animal Studies for Pharmacokinetics and Metabolite Identification
-
Animal Model: Male Wistar rats (220 ± 20 g).
-
Administration:
-
Intragastric (i.g.): this compound administered at a dose of 150 mg/kg (vehicle: 0.5% carboxymethyl cellulose sodium).
-
Intravenous (i.v.): this compound administered at a dose of 1 mg/kg (vehicle: physiological saline and Tween-80).
-
-
Blood Sampling:
-
i.g. administration: Blood samples (0.5 mL) collected from the angular vein at 0.167, 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours post-dose.
-
i.v. administration: Blood samples (0.5 mL) collected at 0.083, 0.25, 0.42, 0.67, 1, 2, 4, and 6 hours post-dose.
-
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.
-
Urine, Feces, and Bile Collection: For excretion studies, rats are housed in metabolic cages for the collection of urine and feces over specified time intervals. For biliary excretion, bile duct cannulation is performed.
2. Sample Preparation for LC-MS/MS Analysis
-
Plasma:
-
To a 100 µL plasma sample, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile or methanol.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Enzymatic Hydrolysis (for total this compound quantification):
-
To a 100 µL plasma sample, add 10 µL of ascorbic acid (125 mg/mL) and an enzyme buffer solution containing β-glucuronidase (1850 units) and sulfatase (63 units) in 0.1 M ammonium acetate buffer (pH 5.0).
-
Incubate the mixture at 37°C for 3 hours.
-
Proceed with the protein precipitation and extraction as described above.
-
3. HPLC-Q-TOF-MS/MS for Metabolite Identification
-
Instrumentation: Agilent 1260 HPLC coupled with an Agilent 6530 Q-TOF mass spectrometer.
-
Column: Agilent Poroshell 120 EC-C18 (100 × 2.1 mm, 2.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.35 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
Data Acquisition: Full scan mode for metabolite profiling and targeted MS/MS mode for structural elucidation.
-
Mandatory Visualization
Caption: Phase II Metabolic Pathway of this compound in Rats.
Caption: Workflow for this compound Metabolism Study in Rats.
References
Improving the yield of chemical synthesis of Norathyriol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the chemical synthesis of Norathyriol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue Encountered | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inefficient C-Deglycosylation: The C-glycosidic bond in the precursor (e.g., Mangiferin) is strong and requires specific conditions to cleave. | Optimize Reaction Conditions: Consider an alternative, more efficient method such as the eco-friendly C-deglycosylation using resorcinol and dilute hydrochloric acid. This method has been shown to achieve yields of up to 71% (crude).[1] |
| Suboptimal Catalyst Activity: In palladium-catalyzed syntheses, the catalyst may be deactivated or used in insufficient quantities. | Catalyst Management: Ensure the use of a commercially available and active Pd(II) catalyst. The reaction may require optimization of catalyst loading. A reported synthesis using a Pd(II) catalyst achieved a 36.6% overall yield.[2] | |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the starting material is fully consumed before work-up. | |
| Formation of Significant Side Products | Harsh Reaction Conditions: The use of strong acids like concentrated hydriodic acid (c-HI) can lead to undesired side reactions and the formation of impurities.[1] | Milder Reaction Conditions: Employing milder acids, such as 3N HCl, in combination with a suitable additive like resorcinol, can reduce the formation of side products.[1] |
| Use of Toxic Reagents: Reagents like phenol are not only hazardous but can also contribute to complex reaction mixtures.[1] | Substitute with Greener Alternatives: Replace phenol with resorcinol, which is more reactive and environmentally benign, leading to a cleaner reaction profile.[1] | |
| Difficulty in Product Purification | Complex Crude Mixture: A high level of impurities from side reactions makes purification by standard methods like crystallization or chromatography challenging. | Improve Synthesis Selectivity: By optimizing the reaction as described above to minimize side products, the subsequent purification will be simplified. |
| Poor Solubility of this compound: this compound may be difficult to dissolve in common organic solvents, complicating purification. | Solvent Selection for Purification: For purification of the crude product, consider using ethyl acetate for washing and recrystallization, as indicated in successful protocols.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a reliable and high-yielding method for synthesizing this compound?
A1: A three-step synthesis starting from 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene has been reported to achieve an overall yield of approximately 70%.[3] This method involves a Friedel–Crafts acylation, cyclization, and subsequent demethylation. Another effective method is the eco-friendly C-deglycosylation of Mangiferin using resorcinol and 3N HCl, which provides a crude yield of 71%.[1]
Q2: Are there more environmentally friendly alternatives to traditional synthesis methods that use harsh chemicals?
A2: Yes, a method has been developed to replace the use of toxic substances like phenol and strong acids like concentrated hydriodic acid.[1] This process utilizes resorcinol and a dilute solution of hydrochloric acid (3N HCl) for the C-deglycosylation of Mangiferin, offering a greener and safer alternative.[1]
Q3: What are the key parameters to control for optimizing the yield in the C-deglycosylation of Mangiferin?
A3: The choice of acid and additive are critical. A comparison of different conditions has shown that using 3N HCl with 1.5 equivalents of resorcinol provides a high yield.[1] The reaction temperature should be maintained at reflux (around 150°C) for approximately 6 hours to ensure the reaction goes to completion.[1]
Q4: How can I monitor the progress of the this compound synthesis?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product over time.
Quantitative Data Summary
The following table summarizes the reported yields for various this compound synthesis methods, allowing for easy comparison.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reported Yield | Reference |
| Eco-friendly C-Deglycosylation | Mangiferin | 3N HCl, Resorcinol | 71% (crude) | [1] |
| Friedel-Crafts Acylation Route | 2-bromo-4,5-dimethoxybenzoic acid, 1,3,5-trimethoxybenzene | - | ~70% (overall) | [3] |
| Traditional C-Deglycosylation | Mangiferin | c-HI, Phenol | 70% (crude) | [1] |
| Palladium-Catalyzed Synthesis | - | Pd(II) catalyst | 36.6% (overall) | [2] |
Experimental Protocols
Detailed Methodology for Eco-friendly C-Deglycosylation of Mangiferin[1]
This protocol is adapted from a patented, environmentally friendly method for the synthesis of this compound.
Materials:
-
Mangiferin (starting material)
-
Resorcinol (1.5 equivalents)
-
3N Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Water
Procedure:
-
To a solution of 3N HCl (10 mL), add Mangiferin (300 mg, 0.71 mmol) and resorcinol (1.06 mmol, 1.5 eq.).
-
Heat the mixture to reflux (approximately 150°C) and maintain for 6 hours.
-
After 6 hours, cool the refluxed solution to room temperature (25°C).
-
Slowly add a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the mixture.
-
Stir the neutralized mixture for 30 minutes.
-
Filter the resulting solid and wash it with water.
-
Dry the filtered solid under vacuum to obtain crude this compound (reported yield: 71%, 131 mg).
-
For further purification, add ethyl acetate (10 mL) to the crude this compound, heat the mixture, and stir for 30 minutes.
-
Cool the mixture to room temperature and filter.
-
Wash the solid several times with ethyl acetate.
-
Concentrate the filtrate to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the eco-friendly synthesis of this compound.
References
Technical Support Center: Norathyriol Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Norathyriol in fluorescence-based assays. The information is designed to help users identify and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of interference in a this compound fluorescence-based assay?
A1: Interference in fluorescence-based assays can originate from several sources. It is crucial to identify the source of interference to implement the appropriate solution. Potential sources include:
-
Autofluorescence: Biological samples, including cells and tissues, contain endogenous fluorophores such as NADH, flavins, and collagen that can emit fluorescence upon excitation, overlapping with the signal from your probe of interest.[1][2]
-
Compound-related Interference: this compound itself may be fluorescent, or it could quench the fluorescence of the reporter dye. Test compounds from libraries are a known source of autofluorescence or quenching.[3]
-
Media and Buffer Components: Phenol red, a common pH indicator in cell culture media, is fluorescent and can contribute to high background signals.[1] Fetal Bovine Serum (FBS) also contains fluorescent components.[1]
-
Plasticware: The type of microplate used is critical. Clear-bottom, black-walled plates are generally recommended for fluorescence assays to minimize crosstalk and background.[4]
-
Instrumentation: Incorrect filter sets, gain settings, or excitation/emission wavelength settings on the plate reader can lead to poor signal-to-noise ratios.
Q2: My fluorescence signal is weak or non-existent. What are the possible causes and solutions?
A2: A weak or absent signal can be frustrating. Here are some common causes and troubleshooting steps:
-
Incorrect Wavelength Settings: Ensure that the excitation and emission wavelengths on your instrument are set correctly for your fluorescent probe. If you are relying on the intrinsic fluorescence of this compound, you will first need to determine its optimal excitation and emission spectra.
-
Low Concentration of Fluorophore: The concentration of your fluorescent reporter or this compound may be too low to detect. Consider performing a concentration titration to find the optimal concentration.
-
Fluorescence Quenching: this compound or other components in your assay may be quenching the fluorescence signal. See the troubleshooting guide below for how to test for quenching.
-
Photobleaching: Excessive exposure to the excitation light can cause your fluorophore to photobleach, leading to a decrease in signal over time. Reduce exposure times or the intensity of the excitation source if possible.
-
Reagent Degradation: Ensure that your fluorescent dyes and other critical reagents have been stored correctly and have not expired.
Q3: I am observing a high background signal in my assay. How can I reduce it?
A3: High background fluorescence can mask your specific signal. Here are several strategies to reduce it:
-
Use Phenol Red-Free Media: If working with cell-based assays, switch to a phenol red-free formulation of your culture medium.[1]
-
Optimize Serum Concentration: Reduce the concentration of FBS in your media to the lowest level that still supports cell health.[1]
-
Wash Cells Before Measurement: For cell-based assays, washing the cells with a non-fluorescent buffer like Phosphate-Buffered Saline (PBS) before reading the plate can remove fluorescent components from the media.
-
Use Appropriate Microplates: Utilize black-walled microplates with clear bottoms to minimize well-to-well crosstalk and background fluorescence from the plate itself.[4]
-
Subtract Blank Wells: Always include wells that contain all assay components except for your analyte of interest (or your fluorescent probe) to determine the background fluorescence, which can then be subtracted from your experimental wells.
-
Time-Resolved Fluorescence (TRF): If your instrumentation supports it, consider using time-resolved fluorescence. This technique can reduce background from short-lived fluorescent species.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in this compound fluorescence-based assays.
Problem 1: High and Variable Background Fluorescence
| Possible Cause | Suggested Solution |
| Autofluorescence from cells or media. | Use phenol red-free media and reduce serum concentration. Wash cells with PBS before measurement. If possible, use a plate reader with bottom-read capabilities to minimize excitation of media components.[1] |
| Intrinsic fluorescence of this compound or other test compounds. | Run a control plate with this compound or test compounds alone to quantify their fluorescence at the assay wavelengths. This can be subtracted from the experimental values. |
| Contaminated reagents or buffers. | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter that might scatter light. |
| Inappropriate microplate selection. | Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to reduce background and crosstalk.[4] |
Problem 2: Low Signal-to-Noise Ratio
| Possible Cause | Suggested Solution |
| Suboptimal excitation/emission wavelengths. | Determine the optimal excitation and emission spectra for your fluorophore in the assay buffer. If using this compound's intrinsic fluorescence, this is a critical first step. |
| Fluorescence quenching by this compound or other components. | To test for quenching, measure the fluorescence of your reporter dye in the presence and absence of this compound (or other potential quenchers) without the biological target. A decrease in fluorescence indicates quenching. Consider using a different fluorophore with a longer Stokes shift or red-shifted emission to minimize quenching. |
| Instrument gain settings are too low. | Increase the gain setting on your fluorescence plate reader. Be careful not to saturate the detector with very bright samples. |
| Low concentration of the target molecule. | If your assay measures the activity of an enzyme or receptor, ensure that its concentration is sufficient to produce a detectable signal. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure a uniform cell density across all wells of the microplate. Use a multichannel pipette or an automated cell dispenser for plating. |
| Edge effects in the microplate. | Edge effects, where wells on the perimeter of the plate behave differently, can be caused by evaporation or temperature gradients. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS. Incubate plates in a humidified chamber. |
| Pipetting errors. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all components in each well. |
| Precipitation of this compound. | This compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it into the assay buffer. Visually inspect for any precipitation.[5] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various targets. Note that these values were determined using different assay formats, which may not all be fluorescence-based.
| Target | IC50 Value (µM) | Assay Type |
| α-Glucosidase | 3.12[4][5] | Spectrophotometric |
| Xanthine Oxidase | 44.6[6] | Spectrophotometric |
| PPARα | 92.8[4] | Not Specified |
| PPARβ | 102.4[4] | Not Specified |
| PPARγ | 153.5[4] | Not Specified |
| Acetylcholinesterase | 6.23[7] | Colorimetric |
| β-Secretase (BACE-1) | 9.75[7] | FRET-based |
| Caco-2 cells (cytotoxicity) | 51.0[7] | Cell viability assay |
| A240286S cells (cytostatic) | 51.1[7] | Cell viability assay |
Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay (Spectrophotometric)
This protocol is adapted from a method used to determine the IC50 of this compound for α-glucosidase and is absorbance-based.[8]
-
Reagent Preparation:
-
α-glucosidase enzyme solution (0.48 U/mL in 100 mM phosphate buffer, pH 6.8).
-
100 mM phosphate buffer, pH 6.8.
-
This compound stock solution in DMSO, serially diluted to desired concentrations in 10% DMSO.
-
2 mM p-nitrophenyl-α-D-glucopyranoside (PNPG) substrate solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.
-
Add 150 µL of phosphate buffer.
-
Add 50 µL of the this compound dilutions (or vehicle control).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the PNPG substrate solution.
-
Measure the absorbance at 400 nm every 2 minutes for 10 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is based on a method to measure the inhibition of xanthine oxidase by this compound and is also absorbance-based.[6]
-
Reagent Preparation:
-
Xanthine oxidase solution (0.2 units/mL in 50 mM potassium phosphate buffer, pH 7.5).
-
50 mM potassium phosphate buffer, pH 7.5.
-
This compound stock solution in DMSO, serially diluted to desired concentrations.
-
0.15 mM xanthine substrate solution in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add 50 µL of the this compound dilutions (or vehicle control).
-
Add 69 µL of phosphate buffer.
-
Add 15 µL of the xanthine oxidase solution.
-
Incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 66 µL of the xanthine substrate solution.
-
Measure the absorbance at 290 nm to monitor the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each this compound concentration.
-
Determine the percent inhibition compared to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition versus this compound concentration.
-
Signaling Pathway and Workflow Diagrams
// High Background Path autofluor [label="Check Autofluorescence\n(Media, Cells, Compound)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; plate_check [label="Check Microplate Type", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Use Phenol-Red Free Media\nWash Cells\nSubtract Compound Blank", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Use Black-Walled Plates", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Low Signal Path wavelengths [label="Check Wavelengths", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; quenching [label="Check for Quenching", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution3 [label="Optimize Ex/Em Settings", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Perform Quenching Control", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inconsistent Results Path pipetting [label="Check Pipetting/Dispensing", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge_effects [label="Check for Edge Effects", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution5 [label="Calibrate Pipettes\nEnsure Proper Mixing", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution6 [label="Avoid Outer Wells\nUse Humidified Incubator", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> high_bg; start -> low_signal; start -> inconsistent;
high_bg -> autofluor [label="Yes"]; autofluor -> plate_check [label="No"]; autofluor -> solution1 [label="Yes"]; plate_check -> solution2 [label="Yes"];
low_signal -> wavelengths [label="Yes"]; wavelengths -> quenching [label="No"]; wavelengths -> solution3 [label="Yes"]; quenching -> solution4 [label="Yes"];
inconsistent -> pipetting [label="Yes"]; pipetting -> edge_effects [label="No"]; pipetting -> solution5 [label="Yes"]; edge_effects -> solution6 [label="Yes"]; } Caption: A logical troubleshooting workflow for common issues in fluorescence assays.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hypouricaemic action of mangiferin results from metabolite this compound via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Norathyriol in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times and experimental conditions when working with Norathyriol in cell culture.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability or Unexpected Cytotoxicity | High Concentration of this compound: this compound can be cytotoxic at high concentrations. For example, in Caco-2 cells, the IC50 is 51.0 µM.[1][2] Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Contamination: Microbial contamination can lead to cell death.[3][4] | Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a low concentration (e.g., 1 µM) and titrate up.[5] Control for Solvent Effects: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a solvent-only control in your experiments. Aseptic Technique: Maintain strict aseptic technique to prevent contamination.[4] Regularly check cultures for signs of contamination.[6] |
| Precipitation of this compound in Culture Medium | Low Solubility: this compound may have limited solubility in aqueous culture media, especially at high concentrations. Incorrect Solvent Preparation: The initial stock solution may not have been prepared correctly. | Proper Dissolution: To aid dissolution, heat and/or sonication can be used when preparing the stock solution.[5] A suggested solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for a clear solution.[5] Filter Sterilization: After dissolving, filter-sterilize the this compound stock solution before adding it to the culture medium.[7] |
| Inconsistent or Non-reproducible Results | Variable Incubation Times: The effects of this compound can be time-dependent.[5] Cell Passage Number: High passage numbers can lead to phenotypic and genotypic changes in cell lines, affecting their response.[3] Cell Confluency: The density of cells at the time of treatment can influence the outcome. | Standardize Incubation Time: Based on your experimental goals (e.g., assessing cell growth inhibition or protein phosphorylation), determine and use a consistent incubation time. For cell growth, 24 to 72 hours may be appropriate.[5] For signaling pathway studies (e.g., phosphorylation), shorter times like 2 hours may be sufficient.[5] Use Low Passage Cells: Use cells with a low passage number and record the passage number for all experiments. Consistent Seeding Density: Seed cells at a consistent density to ensure similar confluency at the start of each experiment. |
| No Observable Effect of this compound | Sub-optimal Concentration: The concentration of this compound used may be too low to elicit a response in your specific cell line. Short Incubation Time: The incubation time may not be long enough for the desired effect to manifest. Inactive Compound: The this compound compound may have degraded. | Titrate Concentration: Perform a dose-response study to find the effective concentration range for your cell line and endpoint. Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal incubation duration. Some effects may only be apparent after longer incubation periods.[8] Proper Storage: Store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term (up to 1 month) use, protected from moisture.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound in a new cell line?
A1: For a new cell line, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions. A good starting point for concentration is a range of 1 µM to 25 µM.[5] For incubation time, consider the endpoint of your assay. For cell viability or growth inhibition assays, incubation times of 24 to 72 hours are common.[5] For studying effects on signaling pathways, such as protein phosphorylation, a shorter incubation time of 2 hours may be sufficient.[5]
Q2: How does this compound affect cell signaling pathways?
A2: this compound has been shown to modulate several key signaling pathways:
-
SIRT-1/AMPK/SREBP-1c Pathway: this compound activates SIRT-1, which leads to the activation of AMPK. This, in turn, increases the phosphorylation of SREBP-1c, playing a role in regulating hepatic lipid metabolism.[9]
-
Akt Pathway: this compound can inhibit the phosphorylation of Akt, which is involved in cell transformation and cancer progression.[10]
-
MAPK/ERK Pathway: It has been observed to suppress the UVB-induced phosphorylation of ERKs.[5]
Q3: What are the known effects of this compound on cell viability and proliferation?
A3: this compound can inhibit cell growth in a dose- and time-dependent manner.[5] In some cell lines, like JB6 P+ cells, it inhibits growth by inducing G2-M cell cycle arrest without causing cell death.[5] However, in other cell lines, such as the colon cancer cell line Caco-2, it exhibits cytotoxicity with an IC50 of 51.0 µM.[1][2]
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution.[11] To improve solubility, gentle heating or sonication may be applied.[5] It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring it is sealed and protected from moisture.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well and allow them to adhere overnight.[12]
-
This compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 25 µM).[5] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5][12]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][13]
-
Formazan Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
Western Blot Analysis
This protocol outlines the steps to analyze changes in protein expression or phosphorylation following this compound treatment.
-
Cell Treatment and Lysis: Plate cells and treat with the desired concentration of this compound for the appropriate incubation time (e.g., 2 hours for phosphorylation studies).[5] After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14][15]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., phospho-ERK, phospho-Akt) overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.[14]
Data Presentation
Table 1: Summary of this compound Concentrations and Incubation Times for Cell Viability/Growth Assays
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| JB6 P+ | 1 - 25 µM | 24 or 72 hours | Inhibited cell growth, G2-M arrest | [5] |
| Caco-2 | Up to 100 µM | Not specified | Cytotoxic (IC50 = 51.0 µM) | [1][2] |
| A240286S | Up to 100 µM | Not specified | Cytostatic (IC50 = 51.1 µM) | [1][2] |
| JB6 | 0 - 50 µmol/L | 24 or 48 hours | No cytotoxicity observed | [11] |
Table 2: Summary of this compound Conditions for Western Blot Analysis
| Cell Line | Concentration Range | Incubation Time | Target Proteins | Reference |
| JB6 P+ | 1, 10, or 25 µM | 2 hours | Phospho-ERKs, p90RSK | [5] |
| HepG2 | Not specified | Not specified | SIRT-1, Phospho-AMPK | [9] |
| JB6 P+ | Not specified | Not specified | Phospho-Akt | [10] |
Visualizations
Caption: this compound's role in the SIRT-1/AMPK signaling pathway.
Caption: Inhibition of the Akt signaling pathway by this compound.
Caption: Workflow for assessing cell viability with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Cell Culture Troubleshooting [sigmaaldrich.com]
- 4. plantocol.dackdel.com [plantocol.dackdel.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mangiferin Improves Hepatic Lipid Metabolism Mainly Through Its Metabolite-Norathyriol by Modulating SIRT-1/AMPK/SREBP-1c Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses transformation in JB6 P+ cells by the inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. nacalai.com [nacalai.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Analysis of Norathyriol and Rosiglitazone on Insulin Sensitivity
This guide provides an objective comparison of the insulin-sensitizing effects of the natural compound Norathyriol and the synthetic drug Rosiglitazone. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, supported by experimental data and protocols.
Introduction
Insulin resistance is a critical factor in the pathogenesis of type 2 diabetes and metabolic syndrome. The search for effective insulin-sensitizing agents has led to the investigation of diverse compounds. Among these are Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, and this compound, a natural xanthone aglycone and a metabolite of mangiferin. Rosiglitazone is a well-established synthetic agonist for peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and glucose homeostasis.[1][2][3][4] this compound, on the other hand, improves insulin sensitivity primarily through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, and by inhibiting protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[5][6][7] This guide compares their efficacy and underlying molecular mechanisms.
Comparative Data on Insulin Sensitizing Effects
The following table summarizes quantitative data from various in vitro and in vivo studies to facilitate a comparison between this compound and Rosiglitazone.
| Parameter | This compound | Rosiglitazone |
| Primary Mechanism of Action | AMPK Activation[5], PTP1B Inhibition[6] | PPARγ Agonism[3][4] |
| In Vitro Model System | L6 Myotubes / Hepatocytes | 3T3-L1 Adipocytes |
| AMPK Phosphorylation | ▲ 1.9-fold increase (L6 myotubes)[5] | Can activate AMPK, but PPARγ is the primary target[8][9][10][11] |
| Glucose Consumption/Uptake | ▲ 1.3-fold increase in insulin-resistant cells[5] | ▲ Increases GLUT4 and CAP expression to improve glucose uptake[12] |
| PTP1B Inhibition (IC50) | 9.59 µM[6] | Not a primary mechanism |
| In Vivo Model System | High-Fat Diet-Induced Mice | Zucker Obese Rats, High-Fat-Fed Rats |
| Effect on Insulin Signaling | Blocks PTP1B-mediated dephosphorylation of the insulin receptor[6] | Decreases inhibitory serine phosphorylation of IRS1[1] |
| Effect on Whole-Body Glucose Homeostasis | Improves glucose and insulin tolerance[6] | Enhances whole-body glucose disposal[10][13] |
Detailed Experimental Protocols
1. In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol is used to measure the direct effect of compounds on glucose transport into fat cells.
-
Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured to confluence. Differentiation into mature adipocytes is induced by treating the cells with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) for 48-72 hours, followed by maintenance in an insulin-containing medium for several days.[14]
-
Compound Incubation: Differentiated adipocytes are serum-starved for several hours, then incubated with various concentrations of this compound, Rosiglitazone, or a vehicle control for a predetermined period (e.g., 24-48 hours).
-
Insulin Stimulation: Cells are washed and incubated in a buffer without glucose. Insulin (e.g., 100 nM) is then added to a subset of wells to stimulate glucose uptake for 20-30 minutes.
-
Glucose Uptake Measurement: The assay is initiated by adding a radioactive or fluorescent glucose analog (e.g., 2-deoxy-D-[³H]-glucose or 2-NBDG).[15] After a short incubation (e.g., 5-10 minutes), the uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification: Cells are lysed, and the amount of internalized glucose analog is quantified using a scintillation counter (for radioactivity) or a fluorescence plate reader.[15] Results are normalized to total protein content.
2. In Vivo Insulin Tolerance Test (ITT) in Mice
This test assesses whole-body insulin sensitivity by measuring the rate of glucose clearance from the blood in response to an insulin injection.
-
Animal Model and Treatment: A relevant mouse model of insulin resistance, such as diet-induced obese (e.g., C57BL/6J on a high-fat diet) or genetic (e.g., db/db) mice, is used.[6] Animals are treated with this compound, Rosiglitazone, or vehicle via oral gavage daily for several weeks.
-
Fasting: Prior to the test, mice are fasted for a short period (typically 4-6 hours) to establish a stable baseline glucose level. Water remains available.[16]
-
Baseline Glucose: A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.
-
Insulin Administration: A bolus of human insulin (e.g., 0.75 U/kg body weight) is injected intraperitoneally (IP).[17][18]
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).[17][19]
-
Data Analysis: The rate of glucose disappearance is plotted over time. The area under the curve (AUC) is calculated to provide a quantitative measure of insulin sensitivity, with a lower AUC indicating greater sensitivity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct primary signaling pathways of this compound and Rosiglitazone and a typical experimental workflow for their comparison.
Caption: Primary signaling pathways for this compound (AMPK/PTP1B) and Rosiglitazone (PPARγ).
Caption: A comparative workflow for evaluating insulin-sensitizing compounds in vitro and in vivo.
References
- 1. Rosiglitazone, an agonist of peroxisome-proliferator-activated receptor gamma (PPARgamma), decreases inhibitory serine phosphorylation of IRS1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound reverses obesity- and high-fat-diet-induced insulin resistance in mice through inhibition of PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMP-Activated Protein Kinase Mediates the Antiplatelet Effects of the Thiazolidinediones Rosiglitazone and Pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anti-diabetic drugs rosiglitazone and metformin stimulate AMP-activated protein kinase through distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosiglitazone treatment enhances acute AMP-activated protein kinase-mediated muscle and adipose tissue glucose uptake in high-fat-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. [Mechanism of rosiglitasone to improve glucose-uptake of 3T3-L1 adipocyte with insulin resistance induced by dexamethasone and insulin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 15. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insulin Tolerance Test in Mouse [protocols.io]
- 17. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
Norathyriol's Potency in the Landscape of PTP1B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Norathyriol's potency as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor against a range of other known inhibitors. PTP1B is a key negative regulator in both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. This document summarizes key quantitative data, details common experimental methodologies for assessing inhibitor potency, and visualizes the relevant biological pathways and experimental workflows.
Potency Comparison of PTP1B Inhibitors
The inhibitory potency of various compounds against PTP1B is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes these values for this compound and a selection of other PTP1B inhibitors from natural and synthetic sources. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound Class | Inhibitor | IC50 / Ki (µM) | Inhibition Type | Reference |
| Natural Product (Xanthenoid) | This compound | 9.59 ± 0.39 | Competitive | |
| Synthetic (this compound Derivative) | XWJ24 | 0.6 | Competitive | [1] |
| Natural Product (Triterpene) | Oleanolic Acid Derivative (3e) | 0.56 | - | [2] |
| Oleanolic Acid Derivative (25f) | 3.12 | - | [3] | |
| Natural Product (Alkaloid) | Berberine | 0.1569 (IC50) / 0.0913 (Ki) | Competitive | [4][5] |
| Synthetic (Aminosterol) | Trodusquemine (MSI-1436) | ~1.0 | Non-competitive | [6][7] |
| Synthetic (Trodusquemine Analog) | DPM-1001 | 0.1 (with pre-incubation) | Non-competitive | [8] |
| Synthetic (Thiophene Derivative) | Ertiprotafib | 1.6 - 29 (varies with assay conditions) | Non-competitive | [9][10] |
| Synthetic (Cinnoline Derivative) | Compound 2 | IC50 for PTP1B: ~5-7 fold lower than for TC-PTP | - |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.
Experimental Protocols
The determination of PTP1B inhibitory activity is crucial for the evaluation of potential therapeutic agents. A commonly employed method is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
Principle:
This assay measures the enzymatic activity of PTP1B by detecting the production of p-nitrophenol (pNP) from the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP). The amount of pNP produced, which is yellow in color, is quantified by measuring the absorbance at 405 nm. The inhibitory effect of a compound is determined by the reduction in pNP production in the presence of the inhibitor compared to a control without the inhibitor.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PTP1B enzyme in the assay buffer. The final concentration in the assay will typically be in the nanomolar range (e.g., 20-75 nM).
-
Prepare a stock solution of pNPP in the assay buffer. The final concentration in the assay will typically be around the Km value for the enzyme (e.g., 0.625–10 mM).
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Test compound solution (or solvent for control wells)
-
PTP1B enzyme solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at the same controlled temperature for a specific duration (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Measurement:
-
Stop the reaction by adding a strong base (e.g., 5 M NaOH) to each well. This will also enhance the color of the p-nitrophenolate ion.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflow
PTP1B in Insulin and Leptin Signaling
PTP1B plays a critical role in attenuating the signaling cascades initiated by insulin and leptin. By dephosphorylating key proteins in these pathways, PTP1B acts as a "brake" on their metabolic effects.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Workflow for PTP1B Inhibitor Screening and Evaluation
The process of identifying and characterizing new PTP1B inhibitors typically follows a structured workflow, from initial screening to more detailed kinetic analysis.
References
- 1. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]
- 10. PTP1B Assay Kit, Colorimetric | Sigma-Aldrich [sigmaaldrich.com]
Head-to-Head Analysis: Norathyriol and Allopurinol as Xanthine Oxidase Inhibitors
For Immediate Release
A Comparative Guide for Researchers in Drug Development
This document provides a detailed comparison of Norathyriol, a natural xanthone, and Allopurinol, a widely prescribed medication, focusing on their inhibitory effects on xanthine oxidase (XO). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side analysis of their biochemical properties based on available experimental data.
Executive Summary
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout and is associated with other health complications. A key therapeutic strategy involves the inhibition of xanthine oxidase, the enzyme responsible for the final two steps of purine metabolism that lead to uric acid production. Allopurinol has long been the standard of care, while this compound has emerged as a natural compound with potential in this area. This guide synthesizes data from various studies to present a comparative overview of their efficacy and mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the inhibition of xanthine oxidase by this compound and Allopurinol. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Xanthine Oxidase Inhibition Data
| Parameter | This compound | Allopurinol |
| IC50 Value | 44.6 µM[1] | 2.84 ± 0.41 µM[2] |
| Inhibition Type | Uncompetitive[1] | Competitive[2] |
| Inhibition Constant (Ki) | Not explicitly reported | 2.12 µM[2] |
Table 2: In Vivo Hypouricemic Effects
| Study Type | Compound | Dosage | Effect on Serum Uric Acid | Animal Model |
| Dose-dependent study | This compound | 0.92, 1.85, and 3.7 mg/kg | Dose-dependent decrease of 27.0%, 33.6%, and 37.4% respectively[1] | Hyperuricemic mice |
| Combination study | Allopurinol | 5 mg/kg | Significant decrease in serum uric acid, enhanced by co-administration with Smilax riparia saponins[3] | Hyperuricemic mice |
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in this guide, based on common practices in the field.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition of a compound against xanthine oxidase.
Principle: The activity of xanthine oxidase is determined spectrophotometrically by measuring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compounds (this compound, Allopurinol)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
UV-Vis Spectrophotometer
-
96-well microplates (for high-throughput screening)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in NaOH and dilute to the desired concentration in phosphate buffer.
-
Dissolve test compounds in DMSO to create stock solutions and then dilute to various concentrations with phosphate buffer.
-
Dilute xanthine oxidase enzyme in phosphate buffer to the desired activity level (e.g., 0.05 U/mL).
-
-
Assay Reaction:
-
In a 96-well plate or cuvette, add a specific volume of the test compound solution at various concentrations.
-
Add the xanthine oxidase solution and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the xanthine substrate solution.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 295 nm over a set period using the spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For kinetic analysis (to determine the mode of inhibition), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of Xanthine Oxidase Inhibition.
Experimental Workflow Diagram
Caption: Generalized Experimental Workflow.
Discussion
Based on the available data, Allopurinol exhibits a significantly lower IC50 value, suggesting higher potency in inhibiting xanthine oxidase in vitro compared to this compound. The difference in their inhibition mechanisms—competitive for Allopurinol and uncompetitive for this compound—is also a critical distinction. Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. In contrast, uncompetitive inhibitors bind to the enzyme-substrate complex.
The in vivo data, while not from a head-to-head study, indicates that both compounds are effective in reducing serum uric acid levels in animal models. This compound demonstrated a clear dose-dependent effect.
Conclusion
Allopurinol remains a potent and well-established competitive inhibitor of xanthine oxidase. This compound presents itself as a natural compound with a distinct uncompetitive inhibitory mechanism and demonstrated in vivo efficacy. Further research, particularly direct comparative studies, is warranted to fully elucidate the relative therapeutic potential of this compound as a treatment for hyperuricemia.
References
- 1. Hypouricaemic action of mangiferin results from metabolite this compound via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Anti-hyperuricemia effects of allopurinol are improved by Smilax riparia, a traditional Chinese herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Norathyriol: The Potent Metabolite Behind Mangiferin's Therapeutic Promise
A Comparative Guide for Researchers and Drug Development Professionals
Mangiferin, a naturally occurring glucosylxanthone found in mangoes and other medicinal plants, has long been investigated for its diverse pharmacological activities. However, its clinical utility has been hampered by low oral bioavailability. Emerging evidence strongly suggests that many of the therapeutic effects attributed to mangiferin are, in fact, mediated by its primary intestinal metabolite, norathyriol. This guide provides a comprehensive comparison of mangiferin and this compound, presenting supporting experimental data to confirm the role of this compound as the more active form.
Enhanced Bioavailability: The Gateway to this compound's Superior Activity
A critical factor underpinning the superior pharmacological profile of this compound is its significantly higher bioavailability compared to its parent compound, mangiferin. While mangiferin exhibits poor absorption from the gastrointestinal tract, this compound, formed by the deglycosylation of mangiferin by gut microbiota, is readily absorbed into systemic circulation.
| Compound | Oral Bioavailability (Rats) | Reference |
| Mangiferin | ~1.2% | [1] |
| This compound | 30.4% | [2] |
Comparative Bioactivity: this compound Consistently Outperforms Mangiferin
In vitro and in vivo studies have demonstrated that this compound exhibits significantly greater potency across a range of therapeutic targets compared to mangiferin.
Antidiabetic Activity: α-Glucosidase Inhibition
This compound is a substantially more potent inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion, than mangiferin. This suggests that the postprandial antihyperglycemic effects observed after mangiferin administration are likely attributable to its conversion to this compound.
| Compound | α-Glucosidase IC50 | Reference |
| This compound | 3.12 µM | [3] |
| Mangiferin | 358.54 µM | [3] |
| Acarbose (Positive Control) | 479.2 µM | [3] |
In diabetic mice, both this compound and mangiferin demonstrated the ability to reduce fasting blood glucose levels. However, the potent in vitro inhibitory activity of this compound against α-glucosidase suggests it is the primary driver of this effect[3].
Hypouricemic Effect: Xanthine Oxidase Inhibition
This compound, but not mangiferin, is a potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism that produces uric acid. This finding strongly indicates that the hypouricemic effects of mangiferin are mediated by its metabolic conversion to this compound[1][4].
| Compound | Xanthine Oxidase IC50 | Reference |
| This compound | 44.6 µM | [1] |
| Mangiferin | No significant inhibition | [1] |
In a study with hyperuricemic mice, this compound dose-dependently decreased serum urate levels, with greater potency observed at lower doses compared to mangiferin[1].
Anticancer Activity: Cytotoxicity Against Cancer Cell Lines
This compound has demonstrated significant cytotoxic activity against various cancer cell lines, while mangiferin is largely non-cytotoxic. This highlights the potential of this compound as a chemotherapeutic agent.
| Compound | Cell Line | IC50 | Reference |
| This compound | Caco-2 (Colon Cancer) | 51.0 µM | [5] |
| A240286S (Lung Adenocarcinoma) | 51.1 µM | [5] | |
| Mangiferin | Caco-2 (Colon Cancer) | ≥ 100 µM | [5] |
| A240286S (Lung Adenocarcinoma) | ≥ 100 µM | [5] | |
| MCF-7 (Breast Cancer) | 41.2 µg/mL | [6] | |
| HeLa (Cervical Cancer) | 44.7 µg/mL | [6] |
Experimental Protocols
In Vitro Metabolism of Mangiferin by Human Intestinal Bacteria
Objective: To simulate the conversion of mangiferin to this compound by the gut microbiota.
Methodology:
-
Human intestinal bacteria are cultured under anaerobic conditions.
-
Mangiferin is added to the bacterial culture and incubated.
-
Samples are collected at various time points (e.g., 12 hours) to monitor the formation of the metabolite.
-
The metabolite is isolated and purified using techniques such as macroporous resin column chromatography and preparative high-performance liquid chromatography (HPLC).
-
The structure of the metabolite is confirmed as this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[7].
α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory activity of mangiferin and this compound against α-glucosidase.
Methodology:
-
α-Glucosidase enzyme solution is prepared.
-
Varying concentrations of mangiferin, this compound, or a positive control (e.g., acarbose) are pre-incubated with the enzyme.
-
The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
The absorbance is measured spectrophotometrically to determine the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined[3].
Xanthine Oxidase Inhibition Assay
Objective: To evaluate the inhibitory effect of mangiferin and this compound on xanthine oxidase activity.
Methodology:
-
A reaction mixture containing phosphate buffer, the test compound (mangiferin or this compound), and xanthine oxidase is prepared and incubated.
-
The substrate (xanthine or hypoxanthine) is added to initiate the enzymatic reaction.
-
The formation of uric acid is measured by monitoring the change in absorbance at 290 nm using a spectrophotometer.
-
Allopurinol is used as a positive control.
-
The percentage of inhibition is calculated, and the IC50 value is determined[8].
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of mangiferin and this compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of mangiferin or this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability[6].
Signaling Pathway Modulation
This compound exerts its biological effects by modulating key signaling pathways involved in cellular processes such as inflammation, proliferation, and metabolism.
MAPK/ERK Signaling Pathway
This compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is often implicated in cancer. This compound's inhibitory action on this pathway contributes to its anticancer properties[9][10]. It also suppresses the activation of downstream transcription factors like AP-1 and NF-κB[10].
SIRT1/AMPK/SREBP-1c Signaling Pathway
This compound plays a significant role in regulating hepatic lipid metabolism by modulating the SIRT1/AMPK/SREBP-1c signaling pathway. By activating SIRT1 and subsequently AMPK, this compound leads to the inhibition of SREBP-1c, a key transcription factor involved in lipogenesis. This action helps in reducing hepatic fat accumulation[11].
Conclusion
References
- 1. Hypouricaemic action of mangiferin results from metabolite this compound via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, Metabolism, and Pharmacokinetics Profiles of this compound, an Aglycone of Mangiferin, in Rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Effects of this compound and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses solar UV-induced skin cancer by targeting ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses skin cancers induced by solar ultraviolet radiation by targeting ERK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mangiferin Improves Hepatic Lipid Metabolism Mainly Through Its Metabolite-Norathyriol by Modulating SIRT-1/AMPK/SREBP-1c Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Hyperuricemic Effects of Norathyriol and Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-hyperuricemic effects of Norathyriol, a promising natural compound, with the established drugs Allopurinol and Benzbromarone. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a novel therapeutic agent.
Executive Summary
Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is associated with kidney and cardiovascular diseases. Current treatments primarily involve inhibiting uric acid production with xanthine oxidase (XO) inhibitors like Allopurinol, or enhancing its excretion with uricosuric agents like Benzbromarone. This compound, a natural xanthone, has emerged as a compelling candidate due to its dual mechanism of action, addressing both the production and excretion of uric acid. This guide presents the available in vivo data for this compound and compares it with Allopurinol and Benzbromarone, supported by detailed experimental protocols and visual representations of the underlying biochemical pathways.
Note on Data Comparability: Direct head-to-head in vivo studies comparing this compound with both Allopurinol and Benzbromarone under identical experimental conditions are limited in the publicly available scientific literature. The following data is compiled from various studies and should be interpreted with caution. A definitive comparison would necessitate a dedicated comparative study.
Quantitative Data Comparison
The following tables summarize the in vivo effects of this compound, Allopurinol, and Benzbromarone on key biomarkers of hyperuricemia.
Table 1: Effect on Serum Uric Acid (SUA) Levels
| Compound | Animal Model | Dosage | Route of Administration | % Reduction in SUA / SUA Level | Citation(s) |
| This compound | Potassium oxonate-induced hyperuricemic mice | 0.92, 1.85, 3.7 mg/kg | Intragastric | 27.0%, 33.6%, 37.4% reduction, respectively | [1] |
| Allopurinol | Potassium oxonate-induced hyperuricemic rats | 5 mg/kg | Oral | SUA reduced from ~7.5 mg/dL to ~2.5 mg/dL | [2] |
| Benzbromarone | Potassium oxonate-induced hyperuricemic rats | 7.5 mg/kg | Intragastric | SUA reduced from ~130 µmol/L to ~70 µmol/L | [3] |
Table 2: Effect on Xanthine Oxidase (XO) Activity
| Compound | Animal Model | Dosage | Effect on XO Activity | Citation(s) |
| This compound | In vitro (bovine milk XO) | IC50: 44.6 µM | Uncompetitive inhibitor | [1] |
| Allopurinol | In vivo (hyperuricemic mice) | 5 mg/kg | Significant inhibition | [2] |
| Benzbromarone | In vitro (human liver XO) | - | Weak non-competitive inhibitor | [3] |
Table 3: Effect on Uric Acid Excretion
| Compound | Animal Model | Dosage | Effect on Fractional Excretion of Urate (FEU) / Uricosuric Effect | Citation(s) |
| This compound | Potassium oxonate-induced hyperuricemic rats | 0.5 - 4.0 mg/kg | Markedly increased FEU | [4] |
| Allopurinol | - | - | Primarily acts by reducing uric acid production, not by increasing excretion | [5] |
| Benzbromarone | Healthy human subjects | 100 mg | Increased urate to creatinine clearance ratio by 371% | [3] |
Experimental Protocols
Induction of Hyperuricemia in Rodents
A widely used model to study the efficacy of anti-hyperuricemic agents involves the administration of potassium oxonate, a uricase inhibitor, to rodents. This leads to an accumulation of uric acid in the blood, mimicking the hyperuricemic state in humans.
Materials:
-
Male Kunming mice or Sprague-Dawley rats
-
Potassium oxonate (Sigma-Aldrich)
-
Hypoxanthine (Sigma-Aldrich)
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose solution)
-
Test compounds (this compound, Allopurinol, Benzbromarone)
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard chow and water.
-
To induce hyperuricemia, administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally one hour before the administration of a purine precursor, such as hypoxanthine (e.g., 300 mg/kg, intraperitoneally).
-
Divide the animals into different groups: a normal control group, a hyperuricemic model group (receiving vehicle), positive control groups (receiving Allopurinol or Benzbromarone), and test groups (receiving different doses of this compound).
-
Administer the test compounds or vehicle orally once daily for a specified period (e.g., 7 days).
-
On the final day of the experiment, collect blood samples at specified time points (e.g., 2 hours after the last administration) via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Collect urine samples over a 24-hour period using metabolic cages to determine the fractional excretion of urate.
Measurement of Biochemical Parameters
-
Serum Uric Acid (SUA): Centrifuge the collected blood to obtain serum. Determine the SUA concentration using a commercial uric acid assay kit based on the uricase method.
-
Xanthine Oxidase (XO) Activity: Measure hepatic XO activity by spectrophotometrically monitoring the formation of uric acid from xanthine at 295 nm.
-
Fractional Excretion of Urate (FEU): Measure uric acid and creatinine concentrations in both serum and urine. Calculate FEU using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100%.
Signaling Pathways and Mechanisms of Action
Xanthine Oxidase Inhibition Pathway
This compound and Allopurinol both act by inhibiting xanthine oxidase, the enzyme responsible for the final two steps of purine metabolism that lead to the production of uric acid.
Caption: Inhibition of the Xanthine Oxidase Pathway.
Renal Uric Acid Transport and Excretion Pathway
This compound and Benzbromarone influence the excretion of uric acid by modulating the activity of specific transporters in the renal proximal tubules. This compound enhances uric acid secretion by upregulating the Organic Anion Transporter 1 (OAT1), while Benzbromarone increases uric acid excretion by inhibiting the Urate Transporter 1 (URAT1), which is responsible for its reabsorption.
Caption: Modulation of Renal Uric Acid Transport.
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo evaluation of anti-hyperuricemic compounds.
Caption: In Vivo Anti-Hyperuricemic Drug Evaluation Workflow.
References
- 1. Comparison of Benzbromarone and Allopurinol on Primary Prevention of the First Gout Flare in Asymptomatic Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of allopurinol and benzbromarone for the control of hyperuricaemia. A pathogenic approach to the treatment of primary chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Uricosuric Action of Norathyriol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel compound Norathyriol with established uricosuric agents, benzbromarone and probenecid. It aims to validate the uricosuric action of this compound by presenting available experimental data on its mechanism of action, potency, and effects on uric acid levels. Detailed experimental protocols are provided to support the reproducibility of the cited findings.
Executive Summary
Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout and is associated with other metabolic and cardiovascular diseases. Current treatments primarily focus on inhibiting uric acid production with xanthine oxidase (XO) inhibitors or increasing its excretion with uricosuric agents. This compound, a natural xanthone, has emerged as a promising candidate with a dual mechanism of action: inhibiting XO and promoting renal excretion of uric acid.[1] This guide compares the uricosuric properties of this compound with two well-established drugs, benzbromarone and probenecid, based on current scientific literature.
Comparative Analysis of Uricosuric Agents
The following tables summarize the available quantitative data for this compound, benzbromarone, and probenecid, focusing on their mechanisms of action and effects on serum uric acid.
Table 1: Mechanism of Action and In Vitro Potency
| Compound | Primary Uricosuric Mechanism | Target Transporters | IC50 Values | Xanthine Oxidase Inhibition | IC50 Value (XO) |
| This compound | Promotes uric acid excretion and inhibits uric acid production | Strengthens OAT1 function; upregulates OAT3 mRNA | Not yet reported | Yes (Uncompetitive inhibitor) | 44.6 μM[2][3] |
| Benzbromarone | Inhibits renal tubular reabsorption of uric acid | URAT1, OAT4[4] | URAT1: 0.22 µM[5], 0.44 µM[4], 190 µM[1] | No | Not applicable |
| Probenecid | Inhibits renal tubular reabsorption of uric acid | URAT1, OAT1[6] | URAT1: 22 µM[5], 165 µM[1]; OAT1: 12.3 µM (human) | No | Not applicable |
Note: IC50 values for benzbromarone and probenecid vary across different studies, which may be due to different experimental conditions.
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosing | Serum Uric Acid Reduction | Reference |
| This compound | Potassium oxonate-induced hyperuricemic mice | 0.92 mg/kg | 27.0% | [2][3] |
| 1.85 mg/kg | 33.6% | [2][3] | ||
| 3.7 mg/kg | 37.4% | [2][3] | ||
| Benzbromarone | Not directly compared in the same study with this compound | - | - | - |
| Probenecid | Not directly compared in the same study with this compound | - | - | - |
Mechanism of Action Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and the comparator drugs on renal uric acid transport.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Hyperuricemia Animal Model
Objective: To induce hyperuricemia in rodents to evaluate the efficacy of uricosuric agents.
Protocol: Potassium Oxonate-Induced Hyperuricemia in Rats[7][8]
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are used. Animals are housed in a controlled environment with free access to food and water.
-
Induction of Hyperuricemia: A solution of potassium oxonate (PO) is prepared in distilled water or 0.5% carboxymethylcellulose sodium. A single daily dose of PO (e.g., 250 mg/kg) is administered orally by gavage for a period of 7 to 14 consecutive days to induce a hyperuricemic state.[7]
-
Drug Administration: Test compounds (this compound, benzbromarone, probenecid) or vehicle control are administered orally one hour after PO administration.
-
Sample Collection: Blood samples are collected at specified time points after the final drug administration. Urine can be collected over a 24-hour period using metabolic cages.
-
Biochemical Analysis: Serum and urine uric acid levels are measured using a commercial uric acid assay kit. Serum creatinine and blood urea nitrogen (BUN) can also be measured to assess renal function.
In Vitro Uric Acid Transporter Assay
Objective: To determine the inhibitory effect of compounds on uric acid transporters (e.g., URAT1, OAT1, OAT3) in a cell-based model.
Protocol: Uric Acid Uptake Assay in HEK293 Cells Stably Expressing URAT1[4]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the target transporter (e.g., hURAT1) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 24- or 96-well plates and grown to confluence.
-
Inhibition Assay:
-
Cells are pre-incubated with various concentrations of the test compound (this compound, benzbromarone, probenecid) or vehicle for a specified time (e.g., 15-30 minutes).
-
The uptake of a labeled substrate (e.g., [14C]-uric acid) is initiated by adding the substrate to the cells.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
-
Measurement: The amount of labeled substrate taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is calculated.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the activity of xanthine oxidase.
Protocol: Spectrophotometric XO Inhibition Assay[2][9]
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer (pH 7.5), the test compound at various concentrations, and xanthine oxidase enzyme solution.
-
Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, xanthine.
-
Measurement: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. Kinetic parameters (e.g., competitive, non-competitive, uncompetitive inhibition) can be determined using Lineweaver-Burk plots.[2][3]
Conclusion
This compound demonstrates a promising dual mechanism of action for the management of hyperuricemia, exhibiting both xanthine oxidase inhibitory and uricosuric properties.[10] The available in vivo data in a mouse model shows a dose-dependent reduction in serum uric acid levels.[2][3] However, to fully validate its potential as a uricosuric agent and to enable a direct and comprehensive comparison with established drugs like benzbromarone and probenecid, further studies are required. Specifically, the determination of IC50 values for this compound's activity on key uric acid transporters, particularly URAT1, OAT1, and OAT3, is a critical next step. Such data will allow for a more precise understanding of its potency and selectivity as a uricosuric agent and will be invaluable for its future development as a therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypouricaemic action of mangiferin results from metabolite this compound via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. mdpi.com [mdpi.com]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Dual actions of this compound as a new candidate hypouricaemic agent: uricosuric effects and xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Norathyriol's Metabolic Benefits Are Mediated Through PTP1B Inhibition: A Comparative Analysis in Wild-Type and PTP1B-Deficient Mice
A comprehensive review of experimental data demonstrates that the therapeutic effects of Norathyriol on metabolic disorders are critically dependent on its inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). In wild-type (WT) mice, this compound effectively mitigates high-fat diet (HFD)-induced obesity and insulin resistance. Conversely, these beneficial effects are completely absent in mice genetically deficient in PTP1B, underscoring the compound's specific mechanism of action.
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-established negative regulator of both insulin and leptin signaling pathways.[1][2][3] Its inhibition is a promising therapeutic strategy for type 2 diabetes and obesity.[4][5] this compound has been identified as a potent, competitive inhibitor of PTP1B.[1][6] Studies in diet-induced obese wild-type mice show that administration of this compound leads to significant improvements in glucose homeostasis and insulin sensitivity. However, research highlights that these metabolic improvements are nullified in PTP1B-deficient (PTP1B-/-) mice, providing direct evidence that this compound's mechanism of action is PTP1B-dependent.[1]
PTP1B-deficient mice themselves exhibit a lean phenotype with enhanced insulin sensitivity and resistance to weight gain on a high-fat diet, a phenotype that this compound treatment aims to replicate pharmacologically in wild-type animals.[2][3] The absence of any additional metabolic benefit from this compound in these knockout mice confirms that the compound has no significant off-target effects contributing to its primary therapeutic action.[1]
Comparative Metabolic Effects of this compound
The following tables summarize the key quantitative data from studies comparing the effects of this compound on various metabolic parameters in wild-type and PTP1B-deficient mice fed a high-fat diet (HFD).
Table 1: Effects on Body Weight and Glucose Homeostasis
| Parameter | Mouse Genotype | Treatment Group | Result |
| Body Weight Gain (%) | Wild-Type (HFD) | Vehicle | 100% (Control) |
| Wild-Type (HFD) | This compound | Significantly Reduced | |
| PTP1B-/- (HFD) | Vehicle | Significantly Lower than WT | |
| PTP1B-/- (HFD) | This compound | No Significant Change vs. Vehicle | |
| Glucose Tolerance (AUC) | Wild-Type (HFD) | Vehicle | Elevated (Impaired) |
| Wild-Type (HFD) | This compound | Significantly Improved | |
| PTP1B-/- (HFD) | Vehicle | Significantly Better than WT | |
| PTP1B-/- (HFD) | This compound | No Significant Change vs. Vehicle | |
| Insulin Tolerance (AUC) | Wild-Type (HFD) | Vehicle | Elevated (Resistant) |
| Wild-Type (HFD) | This compound | Significantly Improved | |
| PTP1B-/- (HFD) | Vehicle | Significantly Better than WT | |
| PTP1B-/- (HFD) | This compound | No Significant Change vs. Vehicle |
AUC: Area Under the Curve. Data compiled from studies demonstrating this compound's PTP1B-dependent effects.[1]
Table 2: Effects on Insulin Signaling
| Parameter | Mouse Genotype | Tissue | Treatment | Result |
| PTP1B Activity | Wild-Type | Liver & Muscle | This compound | Inhibited |
| PTP1B-/- | Liver & Muscle | This compound | Not Applicable | |
| Insulin Receptor (IR) Phosphorylation | Wild-Type | Liver & Muscle | This compound + Insulin | Increased vs. Insulin alone |
| PTP1B-/- | Liver & Muscle | This compound + Insulin | No Significant Change vs. Insulin alone |
Data synthesized from findings that this compound blocks PTP1B-mediated dephosphorylation of the insulin receptor.[1]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in these comparative studies.[1]
Animal Studies
-
Animals: Male C57BL/6J (wild-type) and PTP1B-deficient (PTP1B-/-) mice were used.
-
Diet: To induce obesity and insulin resistance, mice were fed a high-fat diet (HFD), typically providing 45% to 60% of calories from fat, for a period of 12-16 weeks. A control group was maintained on a standard chow diet.
-
This compound Administration: this compound was administered to the treatment groups, typically via intraperitoneal injection or oral gavage, at a specified dose (e.g., 10-20 mg/kg body weight) daily for the final weeks of the study. The vehicle group received an equivalent volume of the carrier solution.
Glucose and Insulin Tolerance Tests
-
Glucose Tolerance Test (GTT): After an overnight fast (approximately 12-16 hours), mice were administered an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels were measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection using a standard glucometer.
-
Insulin Tolerance Test (ITT): For ITT, mice were fasted for a shorter period (approximately 4-6 hours). They were then given an intraperitoneal injection of human insulin (e.g., 0.75 U/kg body weight). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection.
PTP1B Activity Assay
-
Tissue Preparation: Liver and muscle tissues were homogenized in a lysis buffer containing protease inhibitors.
-
Immunoprecipitation: PTP1B was immunoprecipitated from the tissue lysates using a specific anti-PTP1B antibody.
-
Enzymatic Assay: The activity of the immunoprecipitated PTP1B was measured using a synthetic phosphopeptide substrate, such as p-nitrophenyl phosphate (pNPP). The rate of dephosphorylation was determined by measuring the absorbance of the resulting product.
Western Blot Analysis
-
Protein Extraction: Tissues were homogenized in lysis buffer, and protein concentrations were determined.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated insulin receptor (p-IR), total insulin receptor (IR), phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin or GAPDH). Subsequently, membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software.
Conclusion
The collective evidence strongly supports that this compound functions as a PTP1B inhibitor to produce its anti-diabetic and anti-obesity effects. The stark contrast in outcomes between wild-type and PTP1B-deficient mice is a classic demonstration of on-target drug activity. While this compound significantly improves the metabolic profile of obese wild-type mice, its ineffectiveness in PTP1B-/- mice confirms that the presence and inhibition of PTP1B are essential for its therapeutic efficacy. These findings validate PTP1B as the direct molecular target of this compound and reinforce the potential of PTP1B inhibitors as a viable class of drugs for treating metabolic diseases.
References
- 1. This compound reverses obesity- and high-fat-diet-induced insulin resistance in mice through inhibition of PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 4. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Platelet Aggregation Effects of Flavonoids: A Template for Norathyriol and Its Analogues
To our valued audience of researchers, scientists, and drug development professionals:
This guide is intended to serve as a comprehensive template for comparing the anti-platelet aggregation effects of novel compounds. The initial focus of this guide was Norathyriol and its analogues; however, a thorough literature search revealed a lack of specific experimental data on the anti-platelet activity of this compound. One study briefly mentioned that synthetic ω-aminoalkoxylxanthones exhibited more potent antiplatelet effects on collagen-induced aggregation than "natural this compound tetraacetate," suggesting some activity, but no quantitative data for this compound itself is publicly available.
Therefore, to fulfill the core requirements of providing a structured comparison with experimental data and detailed protocols, we have pivoted to a well-characterized group of flavonoids: Quercetin and its analogues . Flavonoids, like xanthones, are polyphenolic compounds found in plants and are known to possess a wide range of biological activities, including the modulation of platelet function. This guide will use Quercetin and its derivatives to illustrate the format and depth of a comparative analysis that can be applied to this compound and its analogues once sufficient data becomes available.
Comparative Analysis of Anti-Platelet Aggregation Effects of Quercetin and Its Analogues
Quercetin and its analogues have demonstrated significant inhibitory effects on platelet aggregation induced by various agonists. The following table summarizes the available quantitative data for their half-maximal inhibitory concentrations (IC50).
| Compound | Agonist | IC50 (µM) | Source |
| Quercetin | Collagen | 5.72 ± 0.51 | [1][2][3][4] |
| Arachidonic Acid | 13 - 18 | [5][6] | |
| ADP | > 100 (moderate activity) | [7] | |
| Thrombin | Dose-dependent inhibition | [8] | |
| Isorhamnetin | Collagen | 4.76 ± 0.99 | [1][2][3][4] |
| Tamarixetin | Collagen | 7.21 ± 0.33 | [1][2][3][4] |
| Rutin | Collagen | 250 - 290 | [9][10][11][12] |
| Apigenin | Arachidonic Acid | 52.3 | [7] |
| ADP | 127.4 | [7] | |
| Kaempferol | Arachidonic Acid | Moderate Activity | [7] |
| ADP | Moderate Activity | [7] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro anti-platelet aggregation assay, based on the protocols described in the cited literature[1][2][3][4][8].
1. Preparation of Washed Platelets:
-
Human blood is drawn from healthy, drug-free volunteers and collected into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at 200g for 10 minutes.
-
Platelets are then isolated from the PRP by a subsequent centrifugation step at 1000g for 15 minutes.
-
The platelet pellet is washed with a buffer (e.g., Tyrode's buffer) and resuspended in the same buffer to a final concentration of 3 x 10^8 platelets/mL.
2. Light Transmission Aggregometry (LTA):
-
Washed platelet suspensions are placed in an aggregometer cuvette with a stirring bar at 37°C.
-
The baseline light transmission is set.
-
The test compound (e.g., Quercetin or its analogue, dissolved in a suitable solvent like DMSO) or vehicle is added to the platelet suspension and incubated for a specified time (e.g., 5 minutes).
-
A platelet agonist, such as collagen (e.g., 2.5 µg/mL), ADP (e.g., 10 µM), or thrombin (e.g., 0.1 U/mL), is added to induce aggregation.[8]
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period (e.g., 8 minutes).
-
The percentage of aggregation is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Platelet Aggregation Inhibition by Quercetin
Quercetin and its analogues inhibit platelet aggregation by interfering with multiple intracellular signaling pathways. A key mechanism is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for platelet activation.[8] Additionally, some studies suggest an increase in cyclic AMP (cAMP) levels, which is a known inhibitor of platelet function.
Caption: Signaling cascade of collagen-induced platelet aggregation and points of inhibition by Quercetin.
Experimental Workflow for In Vitro Anti-Platelet Aggregation Assay
The following diagram outlines the general workflow for assessing the anti-platelet activity of a test compound in a laboratory setting.
Caption: General workflow for the in vitro assessment of anti-platelet aggregation activity.
References
- 1. The Metabolites of the Dietary Flavonoid Quercetin Possess Potent Antithrombotic Activity, and Interact with Aspirin to Enhance Antiplatelet Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Effect of the Flavonol Quercetin on Human Platelet Function: A Review [article.sapub.org]
- 6. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Human Platelet Aggregation and Low-Density Lipoprotein Oxidation by Premna foetida Extract and Its Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Roles of Quercetin in Platelets: Phosphoinositide-3-Kinase and MAP Kinases Inhibition, and cAMP-Dependent Vasodilator-Stimulated Phosphoprotein Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms involved in the antiplatelet activity of rutin, a glycoside of the flavonol quercetin, in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Norathyriol's Inhibition of Peroxisome Proliferator-Activated Receptors (PPARs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Norathyriol on Peroxisome Proliferator-Activated Receptors (PPARs) with other known PPAR inhibitors. The information presented is supported by experimental data from independent research, offering a valuable resource for those involved in metabolic disease research and drug discovery.
Comparative Analysis of PPAR Inhibition
This compound, a natural metabolite of mangiferin, has been identified as an inhibitor of all three PPAR isoforms: PPARα, PPARβ/δ, and PPARγ.[1][2] An independent study by Wilkinson et al. (2008) verified these inhibitory activities using a gene reporter assay.[1][2] The half-maximal inhibitory concentrations (IC50) from this peer-reviewed study are presented below in comparison to well-established synthetic PPAR antagonists.
| Compound | PPARα IC50 (µM) | PPARβ/δ IC50 (µM) | PPARγ IC50 (µM) | Reference |
| This compound | 92.8 | 102.4 | 153.5 | [1][2] |
| GW6471 | 0.24 | - | - | [3] |
| GSK0660 | >10 | 0.155 | >10 | |
| GW9662 | 0.032 | 2.0 | 0.0033 | |
| T0070907 | >1 | >1 | 0.001 |
Table 1: Comparative IC50 values of this compound and selected synthetic PPAR antagonists. A lower IC50 value indicates greater potency.
Experimental Protocols
The determination of the inhibitory activity of compounds on PPARs is commonly performed using a luciferase reporter assay. This cell-based assay measures the transcriptional activity of PPARs in the presence of a test compound.
Principle of the PPAR Antagonist Luciferase Reporter Assay
This assay utilizes mammalian cells co-transfected with two key plasmids:
-
A PPAR expression vector containing the DNA sequence for a specific human PPAR isoform (α, β/δ, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
When a PPAR agonist binds to the expressed PPAR protein, the receptor-agonist complex binds to the PPRE, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the transcriptional activity of PPAR.
To test for antagonist activity, the cells are treated with a known PPAR agonist to induce luciferase expression, along with varying concentrations of the test compound (e.g., this compound). A decrease in luciferase activity in the presence of the test compound indicates inhibition of PPAR activity. The IC50 value is then calculated as the concentration of the test compound that reduces the agonist-induced luciferase activity by 50%.
Generalized Protocol for PPAR Antagonist Screening via Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate growth medium.
-
Co-transfect the cells with a PPAR expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing a control reporter gene (e.g., Renilla luciferase or β-galactosidase) is often included for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate (e.g., 96-well) and allow them to adhere.
-
Prepare serial dilutions of the test compound (this compound) and known antagonists (e.g., GW9662 for PPARγ) in the cell culture medium.
-
Add a fixed, sub-maximal concentration of a known PPAR agonist (e.g., rosiglitazone for PPARγ) to all wells except the negative control.
-
Add the different concentrations of the test compound or control antagonist to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for changes in gene expression.
-
-
Luciferase Assay:
-
Lyse the cells to release the cellular contents, including the expressed luciferase.
-
Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
-
Measure the luminescence using a luminometer. If a normalization reporter was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the luciferase activity of each well to the activity of the control reporter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Mechanism of Inhibition
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation.
General PPAR Signaling Pathway
In the absence of a ligand, the PPAR-RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. Upon binding of an agonist ligand, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then binds to PPREs in the promoter region of target genes, initiating their transcription.
Proposed Mechanism of PPAR Inhibition by Antagonists
While the precise molecular interactions of this compound with PPARs have not been fully elucidated, PPAR antagonists generally function by binding to the ligand-binding domain of the receptor. This binding induces a conformational change that either prevents the dissociation of corepressor proteins or blocks the recruitment of coactivator proteins. Consequently, the transcriptional activation of PPAR target genes is inhibited, even in the presence of an agonist. The data from Wilkinson et al. (2008) suggests that this compound acts as such an antagonist for all three PPAR isoforms.[1][2]
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. A Natural Polymorphism in Peroxisome Proliferator-Activated Receptor-α Hinge Region Attenuates Transcription due to Defective Release of Nuclear Receptor Corepressor from Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
